3-Bromo-2-phenylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODMOFYNGFSWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376454 | |
| Record name | 3-bromo-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91182-50-2 | |
| Record name | 3-bromo-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-2-phenylpyridine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of 3-Bromo-2-phenylpyridine, a key intermediate in pharmaceutical and materials science research. The information is presented to support laboratory activities and advance research and development projects.
Core Chemical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C₁₁H₈BrN | [1] |
| Molecular Weight | 234.09 g/mol | [1] |
| CAS Number | 91182-50-2 | [2] |
| Physical State | Solid | --- |
| Melting Point | Not reported | --- |
| Boiling Point | Estimated >173 °C | Based on the boiling point of 3-bromopyridine[3]. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate) and slightly soluble in water. | Based on the solubility of 2-phenylpyridine[4]. |
| Purity | Typically ≥97% | Commercially available information. |
Molecular Structure and Spectroscopic Analysis
The structure of this compound consists of a pyridine ring substituted with a phenyl group at the 2-position and a bromine atom at the 3-position.
Structure:
Caption: 2D structure of this compound.
Predicted Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.8 ppm).
-
Phenyl protons: Multiplets between 7.3 and 7.8 ppm.
-
Pyridine protons: The proton at position 6 of the pyridine ring is expected to be the most deshielded, appearing as a doublet of doublets around 8.7 ppm. The protons at positions 4 and 5 will likely appear as multiplets between 7.2 and 7.9 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display 11 distinct signals for the 11 carbon atoms.
-
Phenyl carbons: Signals are expected in the range of 128-140 ppm.
-
Pyridine carbons: The carbon bearing the bromine (C3) will be significantly influenced by the halogen's electronegativity. The carbon attached to the phenyl group (C2) and the other pyridine carbons will appear in the aromatic region, typically between 120 and 160 ppm[5][6].
FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the aromatic rings and the carbon-bromine bond.
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
-
Aromatic C=C and C=N stretching: In the 1400-1600 cm⁻¹ region[8].
-
C-Br stretching: A strong absorption in the fingerprint region, typically between 500 and 700 cm⁻¹.
Mass Spectrometry: The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom.
-
Molecular Ion (M⁺): m/z ≈ 233 and 235 (due to ⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation: Common fragmentation patterns would involve the loss of Br (M-79/81), H, and cleavage of the phenyl-pyridine bond[9][10].
Experimental Protocols
Synthesis of this compound via Suzuki Coupling
A common method for the synthesis of this compound is the Suzuki cross-coupling reaction between 2,3-dibromopyridine and phenylboronic acid.
Reaction Scheme:
Caption: Suzuki coupling for the synthesis of this compound.
Materials:
-
2,3-Dibromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a screw-capped vial, combine 2,3-dibromopyridine (2.0 mmol), phenylboronic acid (2.1 mmol), potassium carbonate (4.0 mmol), triphenylphosphine (10 mol%), and palladium acetate (5 mol%).
-
Add a solvent mixture of acetonitrile and methanol (2:1, 15 mL).
-
Purge the reaction mixture with argon for 5-10 minutes to remove oxygen, then seal the vial.
-
Place the vial in a preheated oil bath at 50 °C and stir for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove solid impurities.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in dichloromethane (20 mL) and wash with water (3 x 10 mL).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent by evaporation under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate (30:1) eluent system to obtain pure this compound.
Experimental Workflow:
Caption: General experimental workflow for the synthesis of this compound.
Applications in Drug Development and Research
This compound serves as a versatile building block in the synthesis of more complex molecules. The phenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The bromine atom at the 3-position provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the construction of diverse chemical libraries for drug discovery screening. Its utility as a pharmaceutical intermediate is significant in the development of novel drug candidates targeting a wide array of diseases[11].
Conclusion
This technical guide provides a summary of the known chemical properties and a detailed protocol for the synthesis of this compound. While some experimental data, particularly spectroscopic information, is not yet widely available, the provided predictions based on analogous compounds offer a valuable resource for researchers. The synthetic protocol outlined is robust and allows for the efficient preparation of this important chemical intermediate, facilitating its use in pharmaceutical research and development.
References
- 1. This compound | C11H8BrN | CID 2762792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 4. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-Bromo-2-methylpyridine(38749-79-0) 1H NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of synthetic pathways for obtaining 3-Bromo-2-phenylpyridine, a valuable heterocyclic intermediate in pharmaceutical research and materials science.[1] The document details robust and efficient methodologies, complete with experimental protocols, quantitative data, and process visualizations to aid researchers in the practical synthesis of this compound.
Introduction
This compound (CAS No: 91182-50-2) is a key structural motif and a versatile building block in organic synthesis.[1] Its unique arrangement of a phenyl group at the 2-position and a bromine atom at the 3-position of the pyridine ring allows for sequential and site-selective functionalization. The bromine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. This makes this compound an important intermediate for the development of novel pharmaceuticals, agrochemicals, and functional materials.[1]
This guide focuses on two primary, effective synthetic strategies for the preparation of this compound.
Pathway 1: Regioselective Suzuki-Miyaura Coupling of 2,3-Dibromopyridine
A highly efficient and regioselective method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach utilizes commercially available 2,3-dibromopyridine and phenylboronic acid. The reaction selectively forms a C-C bond at the more reactive 2-position of the dibromopyridine, leaving the bromine at the 3-position intact for further transformations.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material 1 | 2,3-Dibromopyridine | [2] |
| Starting Material 2 | Phenylboronic acid | [2] |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | [2] |
| Ligand | Triphenylphosphine (PPh₃) | [2] |
| Base | Potassium Carbonate (K₂CO₃) | [2] |
| Solvent | MeCN:MeOH (2:1) | [2] |
| Temperature | 50°C | [2] |
| Reaction Time | 24 hours | [2] |
| Yield | 83% | [2] |
| Purity | Column Chromatography on Silica | [2] |
Detailed Experimental Protocol
This protocol is adapted from the general procedure found in the cited literature.[2]
-
Reaction Setup: In a screw-cap vial, combine 2,3-dibromopyridine (1.0 eq, 2.0 mmol, 474 mg), phenylboronic acid (1.05 eq, 2.1 mmol), potassium carbonate (K₂CO₃) (2.0 eq, 4.0 mmol, 560 mg), triphenylphosphine (PPh₃) (10 mol%, 0.2 mmol, 52 mg), and palladium(II) acetate (Pd(OAc)₂) (5 mol%, 0.1 mmol, 23 mg).
-
Solvent Addition: Add a mixture of acetonitrile (MeCN) and methanol (MeOH) in a 2:1 ratio (15 mL total).
-
Inert Atmosphere: Flush the reaction vial with an inert gas (e.g., argon), then seal the vial securely.
-
Reaction: Place the vial in a preheated oil bath at 50°C and stir the reaction mixture for 24 hours.
-
Work-up: After 24 hours, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (CH₂Cl₂) (20 mL) and wash with water (3 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel, eluting with a hexane-ethyl acetate mixture (e.g., 30:1), to yield pure this compound as a colorless oil.[2]
Pathway 2: Multi-step Synthesis via a Sandmeyer Reaction
Step 2a: Synthesis of 2-Phenyl-3-aminopyridine
The precursor, 2-phenyl-3-aminopyridine, can be efficiently synthesized via a Suzuki-Miyaura coupling of 2-chloro-3-aminopyridine with phenylboronic acid. An in situ protection of the amino group as an imine with benzaldehyde is employed to prevent side reactions.[3]
Step 2b: Sandmeyer Reaction to this compound
The resulting 2-phenyl-3-aminopyridine is then converted to the target compound via a Sandmeyer reaction. The amino group is first diazotized with a nitrite source in the presence of a strong acid (HBr), and the resulting diazonium salt is subsequently displaced by bromide using a copper(I) bromide catalyst.
Quantitative Data
| Parameter | Step 2a: Suzuki Coupling | Step 2b: Sandmeyer Reaction | Reference |
| Starting Material | 2-Chloro-3-aminopyridine | 2-Phenyl-3-aminopyridine | [3] (Step 2a) |
| Key Reagents | Phenylboronic acid, Benzaldehyde | NaNO₂, HBr, CuBr | [3][4] (Generalized) |
| Catalyst | trans-Dichloro(triphenylphosphine)palladium(II) | Copper(I) Bromide (CuBr) | [3][4] |
| Base / Acid | Sodium Carbonate (Na₂CO₃) | Hydrobromic Acid (HBr) | [3][4] |
| Solvent | Toluene / Water | Water | [3][4] |
| Temperature | Reflux | 0°C to Heat | [3][4] |
| Yield | ~90% (for 2-phenyl-3-aminopyridine) | Variable | [3] (Step 2a) |
Detailed Experimental Protocols
Protocol for Step 2a: Synthesis of 2-Phenyl-3-aminopyridine [3]
-
Reaction Setup: To a flask, add toluene (1.5 L), 2-chloro-3-aminopyridine (1.0 eq, 0.778 mol, 100 g), phenylboronic acid (1.2 eq, 0.934 mol, 114 g), and benzaldehyde (1.01 eq, 0.786 mol, 83.4 g).
-
Catalyst Addition: Stir the mixture for 10 minutes at room temperature, then add trans-dichloro(triphenylphosphine)palladium(II) (0.0036 eq, 2.8 mmol, 2.0 g).
-
Base Addition: Stir for an additional 15 minutes, then add a solution of sodium carbonate (Na₂CO₃) (1.2 eq, 0.934 mol, 99.0 g) in water (1.5 L).
-
Reaction: Heat the biphasic mixture to reflux. Monitor the reaction progress by HPLC or TLC.
-
Work-up and Hydrolysis: After completion (approx. 6.5 hours), cool the mixture to room temperature. Add Celite® and filter. Separate the layers of the filtrate. To the aqueous layer, add concentrated HCl until the pH is ~1. Stir for 2 hours to hydrolyze the imine intermediate.
-
Isolation: Neutralize the aqueous layer to pH 12 with 6N aqueous NaOH. Extract the product with methyl tert-butyl ether (MTBE). Dry the combined organic extracts over MgSO₄, filter, and concentrate to afford 2-phenyl-3-aminopyridine as a solid.
Generalized Protocol for Step 2b: Sandmeyer Bromination [4]
-
Diazotization: Dissolve 2-phenyl-3-aminopyridine (1.0 eq) in aqueous hydrobromic acid (HBr, ~48%) and cool the solution to 0-5°C in an ice bath.
-
Nitrite Addition: Add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5°C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Copper-catalyzed Bromination: In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) (catalytic to stoichiometric amount) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution.
-
Reaction Completion: Gently warm the reaction mixture to room temperature and then heat (e.g., 50-70°C) until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Cool the mixture, neutralize with a base (e.g., NaOH or Na₂CO₃), and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer, dry it over an anhydrous salt, and concentrate it. Purify the crude product by distillation or column chromatography to obtain this compound.
References
An In-depth Technical Guide to 3-Bromo-2-phenylpyridine (CAS: 91182-50-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-phenylpyridine, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The document details its physicochemical properties, synthesis via palladium-catalyzed cross-coupling reactions, and its significant role as a building block in the development of pharmacologically active compounds, particularly as a precursor to inhibitors of inflammatory signaling pathways. Detailed experimental protocols and visual diagrams of synthetic and biological pathways are included to support researchers in their practical applications of this versatile compound.
Core Properties of this compound
This compound is a solid, heterocyclic compound with the chemical formula C₁₁H₈BrN.[1][2] Its structure, featuring a phenyl group at the 2-position and a bromine atom at the 3-position of the pyridine ring, makes it a valuable intermediate for further functionalization, particularly in the synthesis of complex molecular architectures for drug discovery and materials science.[3]
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 91182-50-2 | [1][2][4] |
| Molecular Formula | C₁₁H₈BrN | [1][2][4] |
| Molecular Weight | 234.09 g/mol | [5] |
| Appearance | Solid / White powder | [1][6] |
| Boiling Point | 296.1 ± 20.0 °C at 760 mmHg | [1][2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Flash Point | 132.9 ± 21.8 °C | [2] |
| Refractive Index | 1.606 | [2] |
| Topological Polar Surface Area | 12.9 Ų | [5] |
| XLogP3 | 3.2 | [2][5] |
| Purity | Typically ≥97% | [1][6] |
| Storage Temperature | Room temperature or 2-8°C | [1][6] |
Spectroscopic and Other Identifiers
| Identifier Type | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| SMILES | C1=CC=C(C=C1)C2=C(C=CC=N2)Br | [5] |
| InChI | InChI=1S/C11H8BrN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H | [5] |
| InChIKey | QODMOFYNGFSWSQ-UHFFFAOYSA-N | [5] |
Synthesis and Reactivity
The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency and broad substrate scope.[7] The Suzuki-Miyaura coupling is a particularly favored method.[7]
Suzuki-Miyaura Coupling: A General Overview
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[8] For the synthesis of this compound, this typically involves the reaction of a dihalopyridine with phenylboronic acid. The catalytic cycle for this reaction is illustrated below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from 2,3-dibromopyridine and phenylboronic acid via a Suzuki-Miyaura coupling reaction. This method is adapted from established procedures for similar pyridine derivatives.
Materials:
-
2,3-Dibromopyridine (1.0 eq)
-
Phenylboronic acid (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2,3-dibromopyridine, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Add palladium(II) acetate and triphenylphosphine to the flask. Subsequently, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is generally expected to complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and then extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
The general workflow for this synthetic procedure is illustrated in the following diagram.
References
- 1. Phenylpyridine-2-ylguanidines and rigid mimetics as novel inhibitors of TNFα overproduction: Beneficial action in models of neuropathic pain and of acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells [frontiersin.org]
- 4. brieflands.com [brieflands.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Physical properties of 3-Bromo-2-phenylpyridine (boiling point, density)
An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-phenylpyridine
This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No. 91182-50-2), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a centralized resource for its physical characterization.
Core Physical Properties
This compound is a solid at room temperature.[1] The primary physical constants, boiling point and density, have been reported, though it is important to note that the available data appear to be predicted or estimated values, as indicated by the reported uncertainty ranges.
Data Summary
The quantitative physical data for this compound are summarized in the table below.
| Property | Value | Conditions | Source |
| Boiling Point | 296.1 ± 20.0 °C | at 760 mmHg | [1][2] |
| Density | 1.4 ± 0.1 g/cm³ | Not Specified | [2] |
| Molecular Weight | 234.09 g/mol | - | [3] |
| Molecular Formula | C₁₁H₈BrN | - | [3] |
| Physical Form | Solid | Room Temperature | [1] |
| CAS Number | 91182-50-2 | - | [3] |
Experimental Protocols for Property Determination
While specific experimental determinations for this compound are not detailed in public literature, the following sections describe standard laboratory protocols for accurately measuring the boiling point and density of a solid organic compound such as this compound.
Determination of Boiling Point (Micro Scale)
Given that research chemicals are often available in small quantities, the micro-scale capillary method (Siwoloboff method) is a suitable technique for boiling point determination.
Apparatus:
-
Thiele tube or similar oil bath apparatus
-
High-boiling point mineral oil or silicone oil
-
Thermometer (calibrated)
-
Melting point capillary tubes (sealed at one end)
-
Small bore glass tube (e.g., a shortened NMR tube)
-
Rubber band or wire for attaching the capillary to the thermometer
Procedure:
-
Sample Preparation: A small amount of the solid this compound is introduced into the small bore glass tube. The tube is then heated gently to melt the sample.
-
Capillary Insertion: A melting point capillary tube is inverted (open end down) and placed inside the tube containing the molten sample.
-
Apparatus Assembly: The sample tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This entire unit is then clamped securely within the Thiele tube filled with oil.
-
Heating: The Thiele tube is heated gently and slowly (approximately 1-2 °C per minute) at the side arm.
-
Observation: As the temperature rises, air trapped in the capillary will expand and exit as a slow stream of bubbles. The heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip.
-
Equilibrium Point: The heat source is removed, and the oil bath is allowed to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube. This signifies that the vapor pressure of the substance equals the atmospheric pressure.
-
Verification: The measurement should be repeated to ensure accuracy.
Determination of Density
The density of a solid can be determined using the gas pycnometer method, which measures the volume of the solid by quantifying the displacement of a known quantity of gas.
Apparatus:
-
Gas pycnometer (typically using an inert gas like helium)
-
Analytical balance
Procedure:
-
Calibration: The empty sample chamber of the pycnometer is calibrated according to the manufacturer's instructions to determine its precise volume.
-
Sample Mass: A sample of this compound is weighed accurately using an analytical balance. Let this mass be m.
-
Sample Loading: The weighed sample is placed into the pycnometer's sample chamber.
-
Volume Measurement: The instrument is operated to execute the measurement sequence. The pycnometer fills a reference chamber with helium to a set pressure, then opens a valve to allow the gas to expand into the sample chamber. By measuring the pressure drop and applying the gas laws (Boyle's Law), the instrument calculates the volume occupied by the solid sample (V). The use of helium is critical as its small atomic size allows it to penetrate fine pores without being adsorbed.
-
Calculation: The density (ρ) is calculated using the formula: ρ = m / V
-
Replicates: The measurement is typically repeated several times to obtain an average value and ensure the precision of the result.
Logical Workflow Visualization
The following diagram illustrates a generalized workflow for the characterization of a novel chemical compound's physical properties, from initial synthesis to final data reporting.
References
Spectroscopic Profile of 3-Bromo-2-phenylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Bromo-2-phenylpyridine (CAS No: 91182-50-2). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles and analysis of analogous compounds. It also includes detailed, generalized experimental protocols for the acquisition of such data, intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
Compound Overview
This compound is a halogenated aromatic heterocyclic compound. Its structure, featuring a pyridine ring substituted with a phenyl group and a bromine atom, makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and novel materials. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for subsequent reaction monitoring.
Molecular Structure:
Chemical Formula: C₁₁H₈BrN
Molecular Weight: 234.09 g/mol [1]
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational models and comparison with structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 8.65 | dd | 1H | H6 (Pyridine) |
| ~ 7.90 | dd | 1H | H4 (Pyridine) |
| ~ 7.60 - 7.40 | m | 5H | Phenyl-H |
| ~ 7.25 | dd | 1H | H5 (Pyridine) |
Note: Predicted chemical shifts are estimates. Actual experimental values may vary. dd = doublet of doublets, m = multiplet.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158.0 | C2 (Pyridine) |
| ~ 150.0 | C6 (Pyridine) |
| ~ 140.0 | C4 (Pyridine) |
| ~ 138.0 | C1' (Phenyl, ipso) |
| ~ 130.0 - 128.0 | Phenyl-C |
| ~ 124.0 | C5 (Pyridine) |
| ~ 121.0 | C3 (Pyridine) |
Note: Predicted chemical shifts are estimates. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Table 3: Expected Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| 3100 - 3000 | Medium | C-H stretch (Aromatic) |
| 1600 - 1450 | Medium to Strong | C=C and C=N stretching (Aromatic rings) |
| 1100 - 1000 | Strong | C-Br stretch |
| 770 - 730 | Strong | C-H out-of-plane bending (Ortho-disubstituted pyridine) |
| 750 - 700 | Strong | C-H out-of-plane bending (Monosubstituted phenyl) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 233/235 | [M]⁺ and [M+2]⁺ molecular ion peaks, characteristic isotopic pattern for a monobrominated compound (approx. 1:1 ratio) |
| 154 | [M - Br]⁺ fragment |
| 77 | [C₆H₅]⁺ fragment (Phenyl) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 or 500 MHz NMR spectrometer.
-
Use a standard pulse program for proton NMR.
-
Set the spectral width to cover the range of approximately -2 to 12 ppm.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same spectrometer, switching to the carbon frequency.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.
-
IR Spectroscopy
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) for a high-quality spectrum.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile (e.g., 1 mg/mL).
-
Ionization: Utilize Electron Ionization (EI) for a gas chromatography-mass spectrometry (GC-MS) setup or Electrospray Ionization (ESI) for a liquid chromatography-mass spectrometry (LC-MS) or direct infusion analysis.
-
Data Acquisition:
-
Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., 50-500 amu).
-
Observe the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) in the molecular ion region.
-
If fragmentation is desired (e.g., in MS/MS), select the molecular ion as the precursor and acquire the product ion spectrum.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: A flowchart illustrating the typical process from compound synthesis to spectroscopic analysis and data reporting.
References
Reactivity Profile of the Bromine Atom in 3-Bromo-2-phenylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 3-bromo-2-phenylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of the bromine atom, which allows for a wide array of functionalization reactions. The electron-withdrawing nature of the pyridine ring and the steric influence of the adjacent phenyl group modulate the reactivity of the C-Br bond, making it a prime substrate for various cross-coupling and substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of the pyridine ring is readily susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is widely favored due to the stability and low toxicity of the boronic acid or ester reagents.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound Analogs
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | 3-Bromopyridine |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 92 | 3-Bromo-2-methylpyridine |
| (Thiophen-3-yl)boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 18 | 88 | 3-Bromo-2-methylpyridine |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under the inert atmosphere.
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. This reaction couples this compound with a primary or secondary amine using a palladium catalyst, a phosphine ligand, and a strong base.[1]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Analogs
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 18 | 92 | 3-Bromopyridine |
| Aniline | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 85 | 3-Bromopyridine |
| n-Butylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | LiHMDS | Toluene | 110 | 12 | 78 | 3-Bromopyridine-d4 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [2]
-
In a glovebox, to an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous solvent (e.g., toluene).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes. This reaction involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3]
Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridine Analogs
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | 95 | 3-Bromopyridine |
| 1-Heptyne | Pd(OAc)₂ (1) | PPh₃ (2), CuI (2) | i-Pr₂NH | DMF | 80 | 12 | 88 | 2-Amino-3-bromopyridine |
| Trimethylsilylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5), CuI (5) | Et₃N | DMF | 100 | 3 | 96 | 2-Amino-3-bromopyridine |
Experimental Protocol: General Procedure for Sonogashira Coupling [3]
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir until the starting material is consumed (monitored by TLC).
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Other Important Transformations
Beyond palladium-catalyzed reactions, the bromine atom in this compound can participate in a range of other useful transformations.
Lithiation and Grignard Reagent Formation
Halogen-metal exchange is a powerful tool for the formation of organometallic reagents. Treatment of this compound with a strong organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures can generate the corresponding 3-lithiopyridine derivative.[4] This highly reactive intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.
Similarly, a Grignard reagent can be prepared by reacting this compound with magnesium metal.[5][6] These organomagnesium compounds are excellent nucleophiles for reactions with aldehydes, ketones, esters, and other electrophiles.
Experimental Protocol: General Procedure for Lithium-Halogen Exchange
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of an alkyllithium reagent (e.g., n-BuLi, 1.1 equiv) dropwise.
-
Stir the reaction mixture at low temperature for a specified time to ensure complete halogen-metal exchange.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) to the solution of the organolithium reagent.
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
Cyanation
The introduction of a nitrile group is a valuable transformation in organic synthesis. The bromine atom of this compound can be displaced by a cyanide source, often using a palladium or copper catalyst. A common and less toxic cyanide source is zinc cyanide (Zn(CN)₂).[7][8]
Table 4: Representative Conditions for Cyanation of Aryl Bromides
| Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Zn(CN)₂ | Pd₂(dba)₃ (1) | dppf (2) | DMF | 80 | 12 | 90 |
| K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | cataCXium A (4) | t-AmylOH | 120 | 18 | 85 |
| CuCN | - | - | NMP | 150 | 24 | 75 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation [8]
-
To a Schlenk tube, add this compound (1.0 equiv), zinc cyanide (0.6 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), and the ligand (e.g., dppf, 2 mol%).
-
Evacuate and backfill the tube with nitrogen or argon.
-
Add the degassed solvent (e.g., DMF).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete.
-
Cool the mixture, dilute with an organic solvent, and filter.
-
Wash the filtrate with aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion
The bromine atom in this compound serves as a versatile handle for a multitude of chemical transformations, making it a highly valuable building block in modern organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allows for the efficient construction of complex molecular frameworks. Furthermore, the ability to undergo halogen-metal exchange to form organolithium and Grignard reagents, as well as cyanation reactions, expands its synthetic utility. The judicious choice of reaction conditions, including catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity in the functionalization of this important heterocyclic compound. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the reactivity of this compound in their synthetic endeavors.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Versatile Heterocycle: A Technical Guide to 3-Bromo-2-phenylpyridine as a Core Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-phenylpyridine is a key heterocyclic building block that has garnered significant interest in medicinal chemistry and materials science. Its unique structural motif, featuring a bromine atom at the 3-position and a phenyl group at the 2-position of the pyridine ring, offers a versatile platform for the synthesis of a diverse array of complex molecules. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of novel molecular architectures. This guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound, complete with experimental protocols and data to facilitate its use in research and development.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective utilization.
| Property | Value |
| Molecular Formula | C₁₁H₈BrN |
| Molecular Weight | 234.09 g/mol |
| CAS Number | 91182-50-2 |
| Appearance | Off-white to yellow solid |
| Boiling Point | ~296.1 °C (predicted) |
| Melting Point | Not reported |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
Spectroscopic Data (Predicted)
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR | δ 8.4 (dd), 7.9 (dd), 7.5-7.6 (m), 7.3 (dd) |
| ¹³C NMR | δ 158.8, 148.0, 140.5, 138.2, 129.8, 129.2, 128.8, 122.7, 122.3 |
Synthesis of this compound
The synthesis of this compound can be approached through several methods, often involving the construction of the phenylpyridine core followed by bromination, or the coupling of a pre-brominated pyridine derivative. A common strategy involves the bromination of 2-phenylpyridine.
Experimental Protocol: Bromination of 2-Phenylpyridine
This protocol describes a general method for the bromination of 2-phenylpyridine to yield this compound.
Materials:
-
2-Phenylpyridine
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-phenylpyridine (1.0 eq.) in concentrated sulfuric acid at 0 °C.
-
Slowly add N-bromosuccinimide (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Synthesis workflow for this compound.
Reactivity and Key Transformations
The bromine atom at the 3-position of this compound is readily displaced through various palladium-catalyzed cross-coupling reactions, making it a versatile precursor for a wide range of derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction allows for the introduction of various aryl and heteroaryl substituents at the 3-position.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Purge the flask with argon or nitrogen for 10-15 minutes.
-
Add 1,4-dioxane and degassed water (typically a 4:1 ratio).
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene | 100 | 8 | 90-98 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | THF | 80 | 16 | 80-90* |
*Yields are representative for similar bromopyridine substrates and may require optimization for this compound.
The Genesis of a Key Synthetic Intermediate: A Technical Guide to the Discovery and Synthesis of 3-Bromo-2-phenylpyridine
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and history of the synthesis of 3-Bromo-2-phenylpyridine. This pivotal heterocyclic compound has emerged as a crucial building block in medicinal chemistry and materials science. This document details the evolution of its synthesis from classical methods to modern catalytic cross-coupling reactions, presenting detailed experimental protocols and comparative data to inform contemporary research and development.
Introduction: A Historical Perspective
The precise moment of the first synthesis of this compound is not prominently documented as a landmark discovery. Instead, its emergence is best understood within the broader historical context of the development of pyridine chemistry and biaryl synthesis in the late 19th and early 20th centuries. The foundational work on pyridine synthesis, such as the Hantzsch pyridine synthesis reported in 1881, laid the groundwork for the creation of a wide array of pyridine derivatives.
Early methods for forging carbon-carbon bonds between aromatic rings, essential for the construction of the 2-phenylpyridine core, were harsh and often low-yielding. The Gomberg-Bachmann reaction, discovered in the early 20th century, provided a potential, albeit limited, pathway for the synthesis of biaryls through the reaction of a diazonium salt with an aromatic compound. Similarly, the Ullmann reaction, also developed in the early 1900s, offered a route to biaryls via the copper-mediated coupling of aryl halides. These classical methods likely represented the earliest plausible, though not necessarily efficient, routes to 2-phenylpyridine, which could then be subjected to bromination.
The advent of modern palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of this compound and its analogues. These methods offer milder reaction conditions, greater functional group tolerance, and significantly higher yields, cementing the role of this compound as a readily accessible and highly valuable scaffold in contemporary chemical research.
Plausible Historical Synthetic Pathways
While a definitive "first synthesis" publication is not apparent, two logical historical pathways for the preparation of this compound can be postulated based on the chemical knowledge of the early 20th century.
Pathway A: Phenylation followed by Bromination
This pathway involves the initial synthesis of 2-phenylpyridine, followed by electrophilic bromination.
Step 1: Synthesis of 2-Phenylpyridine
Early methods for the synthesis of the 2-phenylpyridine core could have employed either the Gomberg-Bachmann or the Ullmann reaction.
-
Gomberg-Bachmann Reaction: This would involve the reaction of benzenediazonium salt with pyridine. However, this reaction is known for its often low yields and lack of regioselectivity with heteroaromatic substrates.
-
Ullmann Reaction: A more probable route would be the copper-mediated coupling of 2-halopyridine with an aryl halide. This reaction, though requiring harsh conditions, was a more established method for biaryl synthesis.
Step 2: Electrophilic Bromination of 2-Phenylpyridine
Once 2-phenylpyridine is obtained, it can undergo electrophilic bromination. The phenyl group at the 2-position is an activating group, while the pyridine nitrogen is deactivating. The bromination would be expected to occur at the 3-position of the pyridine ring, which is meta to the deactivating nitrogen atom and ortho to the activating phenyl group.
Pathway B: Bromination followed by Phenylation
This alternative classical pathway involves the initial bromination of a pyridine precursor, followed by a coupling reaction to introduce the phenyl group.
Step 1: Synthesis of a Suitable Bromopyridine Precursor
The synthesis of a brominated pyridine, such as 2,3-dibromopyridine or 3-bromo-2-halopyridine, would be the initial step. Direct bromination of pyridine often leads to a mixture of products and requires harsh conditions. A more controlled synthesis might involve a Sandmeyer-type reaction starting from an aminopyridine.
Step 2: Phenylation of the Bromopyridine
The resulting bromopyridine could then be subjected to an Ullmann-type reaction with a phenylating agent to form this compound. This would likely involve the reaction of a dihalopyridine with a phenyl copper reagent, where the reactivity difference between the two halogen atoms would be crucial for selectivity.
Modern Synthetic Methodologies
The development of palladium-catalyzed cross-coupling reactions has largely superseded the classical methods for the synthesis of this compound, offering superior yields, milder conditions, and broader substrate scope.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. The synthesis of this compound via this method typically involves the coupling of a 2,3-dihalopyridine with phenylboronic acid, or the coupling of 3-bromo-2-halopyridine with phenylboronic acid. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | PPh₃, dppf, SPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water |
| Temperature | 80-120 °C |
| Typical Yield | 70-95% |
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. For the synthesis of this compound, this would typically involve the reaction of a 2,3-dihalopyridine with phenyltrimethylstannane or phenyltributylstannane.
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Ligand | PPh₃, AsPh₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-110 °C |
| Typical Yield | 60-85% |
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent in a palladium- or nickel-catalyzed reaction with an organic halide. The synthesis of this compound via this route would involve the reaction of a 2,3-dihalopyridine with phenylzinc chloride.
| Parameter | Typical Conditions |
| Palladium/Nickel Catalyst | Pd(PPh₃)₄, NiCl₂(dppp) |
| Solvent | THF, Dioxane |
| Temperature | 25-80 °C |
| Typical Yield | 75-90% |
digraph "Modern_Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"Start" [label="Starting Materials\n(e.g., 2,3-Dihalopyridine,\nPhenylboronic Acid)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction_Setup" [label="Reaction Setup\n(Catalyst, Ligand, Base, Solvent)"]; "Coupling_Reaction" [label="Palladium-Catalyzed\nCross-Coupling Reaction\n(Suzuki, Stille, or Negishi)"]; "Workup" [label="Aqueous Workup\nand Extraction"]; "Purification" [label="Purification\n(e.g., Column Chromatography)"]; "Product" [label="this compound", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Reaction_Setup"; "Reaction_Setup" -> "Coupling_Reaction"; "Coupling_Reaction" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "Product"; }
Detailed Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
2,3-Dibromopyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add 2,3-dibromopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Flush the flask with an inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Conclusion
The synthesis of this compound has evolved significantly from its plausible origins in classical biaryl coupling and electrophilic substitution reactions to the highly efficient and versatile palladium-catalyzed cross-coupling methodologies of today. While the specific "discovery" of this compound may not be a singular event, its history is intrinsically linked to the broader advancements in synthetic organic chemistry. The modern, well-defined protocols for its synthesis have made this compound a readily accessible and indispensable tool for researchers in drug discovery and materials science, enabling the development of novel molecules with significant therapeutic and technological potential.
3-Bromo-2-phenylpyridine molecular weight and formula
An In-depth Technical Guide to 3-Bromo-2-phenylpyridine
This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, a critical heterocyclic intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering structured data, a detailed experimental protocol for a common synthetic application, and a logical workflow diagram.
Core Properties and Data
This compound is a substituted pyridine derivative widely utilized as a building block in organic synthesis.[1] Its structural features, particularly the presence of a bromine atom on the pyridine ring, make it an excellent substrate for various metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.[1][2] This versatility is highly valued in the fields of medicinal chemistry and materials science for the development of novel compounds.[1]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈BrN | [1][3][4] |
| Molecular Weight | 234.09 g/mol | [1][3] |
| CAS Number | 91182-50-2 | [3][4][5] |
| Appearance | Solid | [5] |
| Boiling Point | 296.1 ± 20.0 °C (at 760 mmHg) | [5] |
| Purity | ≥ 97% | [1][5] |
| InChI Key | QODMOFYNGFSWSQ-UHFFFAOYSA-N | [3][5] |
Synthetic Applications and Experimental Protocols
This compound is a versatile intermediate primarily used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.[1] Reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings are common synthetic routes employing this substrate to create more complex, often biologically active, molecules.[2][6]
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This method is adapted from established procedures for similar bromopyridine derivatives and is a foundational reaction in modern synthetic chemistry.[6][7]
Objective: To synthesize a 2,3-diarylpyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., Potassium Carbonate, K₂CO₃, 2.0 mmol, 2.0 eq.)
-
Solvent system: 1,4-Dioxane and degassed Water (e.g., 4:1 ratio, 5 mL total)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution, for washing)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq.), the selected arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Solvent Addition: Under a positive pressure of the inert gas, add the 1,4-dioxane/water solvent mixture via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired product.
Visualization of Experimental Workflow
The logical flow of the Suzuki-Miyaura cross-coupling protocol can be visualized to clarify the sequence of operations from setup to final product isolation.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
Commercial Availability and Synthetic Strategies for 3-Bromo-2-phenylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-phenylpyridine is a key heterocyclic building block in organic synthesis, particularly valued in the fields of pharmaceutical research and materials science. Its unique structural motif, featuring a phenyl group adjacent to a bromine atom on a pyridine ring, allows for diverse functionalization and the construction of complex molecular architectures. This guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and detailed synthetic methodologies.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to both research and development and bulk manufacturing needs. Purity levels are typically high, often exceeding 97%, ensuring reproducibility in experimental outcomes.[1][2] The compound is generally supplied as a solid.[2][3]
Below is a summary of representative commercial suppliers and their offerings. Please note that availability and pricing are subject to change and it is recommended to consult the suppliers' websites for the most current information.
| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | ≥97% | 250 mg, 1 g, 5 g | 91182-50-2 | C₁₁H₈BrN | 234.09 |
| Alfa Chemical | ≥97% | 5 g, 10 g, 100 g, bulk | 91182-50-2 | C₁₁H₈BrN | 234.09 |
| Sobekbio Biosciences | 99% | Contact for details | 91182-50-2 | C₁₁H₈BrN | 234.09 |
| SHANGHAI ZZBIO CO., LTD. | 95% | 250 mg, Grams, Kilograms | 91182-50-2 | C₁₁H₈BrN | 234.09 |
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.
| Property | Value | Source |
| CAS Number | 91182-50-2 | [2][3][4] |
| Molecular Formula | C₁₁H₈BrN | [1][3][4] |
| Molecular Weight | 234.09 g/mol | [1][4] |
| Appearance | Solid | [2][3] |
| Boiling Point | 296.1 ± 20.0 °C at 760 mmHg | [2][3] |
| Density | 1.426 ± 0.06 g/cm³ | [2] |
| Purity | Typically ≥97% | [1][2][3] |
| InChI Key | QODMOFYNGFSWSQ-UHFFFAOYSA-N | [3][4] |
| SMILES | C1=CC=C(C=C1)C2=C(C=CC=N2)Br | [4] |
Synthetic Methodologies
General Workflow for Procurement and Use
The following diagram illustrates a typical workflow for a research entity from sourcing this compound to its experimental application.
Caption: Procurement and R&D workflow.
Suzuki-Miyaura Coupling: A General Protocol for Phenylpyridine Synthesis
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds, including phenylpyridines. This reaction involves the palladium-catalyzed cross-coupling of a halo-pyridine with a phenylboronic acid derivative.
Reaction Scheme:
Experimental Protocol (Adapted for this compound synthesis):
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-2-halopyridine (as a precursor), phenylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.
-
Catalyst Addition: Introduce the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%), under a positive pressure of the inert gas.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 110 °C and stir until the starting material is consumed, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Synthetic Pathway via Cross-Coupling
The following diagram illustrates a generalized synthetic pathway for producing a substituted phenylpyridine, a class of compounds to which this compound belongs, using a palladium-catalyzed cross-coupling reaction.
References
An In-depth Technical Guide to the Potential Derivatives of 3-Bromo-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenylpyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials.[1][2] 3-Bromo-2-phenylpyridine serves as a versatile building block for the synthesis of a diverse library of derivatives, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents and advanced materials. The bromine atom at the 3-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.[3]
This technical guide provides a comprehensive overview of the potential derivatives of this compound, with a focus on their synthesis through key cross-coupling reactions and their potential biological activities. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are presented to facilitate further research and development in this area.
Synthesis of Potential Derivatives
The primary route to functionalizing this compound is through palladium-catalyzed cross-coupling reactions. These methods are well-established for their high efficiency, functional group tolerance, and broad substrate scope.[4][5] The following sections detail the application of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions for the synthesis of a variety of 3-substituted-2-phenylpyridine derivatives.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-phenylpyridines
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, leading to the synthesis of biaryl and heteroaryl structures.[4][6]
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Analogous 3-Halopyridines.
| Entry | Halopyridine Substrate | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 6 | 96 | [4] |
| 2 | 3-Chloropyridine | Phenylboronic acid pinacol ester | XPhos Pd G3 (1) | - | K₃PO₄ (2) | 2-MeTHF | 100 | 12-24 | High | [4] |
| 3 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (1) / Benzimidazolium salt (2) | - | K₂CO₃ (2) | DMF/H₂O | 120 | 0.5 | 70 | [6] |
| 4 | 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ (2) / PPh₃ (4) | - | Cs₂CO₃ (2) | EtOH/H₂O | Reflux | 2-4 | 95 | [7] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 3-bromopyridines.[4]
-
Materials: this compound (1.0 mmol, 1.0 equiv), Arylboronic acid (1.2 mmol, 1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%), Sodium carbonate (2.0 mmol, 2.0 equiv), Toluene (4 mL), Ethanol (1 mL), Water (1 mL).
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture of toluene, ethanol, and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Synthesis of 3-Amino-2-phenylpyridines
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of primary and secondary arylamines from this compound.[5][8]
Table 2: Comparison of Reaction Conditions for Buchwald-Hartwig Amination of Analogous Bromopyridines.
| Entry | Bromopyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromopyridine-D4 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOBuᵗ (1.5) | Toluene | 100 | 18 | High | [9] |
| 2 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (0.18) | (±)-BINAP (0.35) | NaOBuᵗ (2.8) | Toluene | 80 | 4 | 60 | [10] |
| 3 | 2-Bromopyridines | Volatile amines | Pd(OAc)₂ | dppp | NaOBuᵗ | Toluene | 80 | - | 55-98 | [11] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a generalized procedure based on established methods for the amination of bromopyridines.[9][10]
-
Materials: this compound (1.0 mmol, 1.0 equiv), Amine (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), Sodium tert-butoxide (NaOBuᵗ) (1.5 mmol, 1.5 equiv), Anhydrous toluene.
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound to the Schlenk tube.
-
Seal the tube, evacuate, and backfill with an inert gas (repeat three times).
-
Add the anhydrous solvent and then the amine via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of 3-Alkynyl-2-phenylpyridines
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to conjugated enynes and arylalkynes.[12]
Table 3: Comparison of Reaction Conditions for Sonogashira Coupling of Analogous Heteroaryl Halides.
| Entry | Heteroaryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Iodopyridine | Phenylacetylene | [PdCl(C₃H₅)]₂/Tedicyp (0.001) | CuI (5) | K₂CO₃ | DMF | 100 | 20 | High | |
| 2 | 2-Bromopyridine | Phenylacetylene | [PdCl(C₃H₅)]₂/Tedicyp (0.1) | CuI (5) | K₂CO₃ | DMF | 100 | 20 | High | |
| 3 | Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 | [13] |
Experimental Protocol: General Procedure for Sonogashira Coupling of this compound
This protocol is based on general procedures for Sonogashira couplings of aryl halides.[13]
-
Materials: this compound (1.0 mmol, 1.0 equiv), Terminal alkyne (1.1 mmol, 1.1 equiv), Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.05 mmol, 5 mol%), Copper(I) iodide (CuI) (0.025 mmol, 2.5 mol%), Diisopropylamine (7.0 mmol, 7.0 equiv), Anhydrous THF (5 mL).
-
Procedure:
-
To a solution of this compound in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.
-
Stir the reaction mixture for 3 hours at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Diagram: Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira coupling.
Cyanation: Synthesis of 2-phenylnicotinonitrile
The cyanation of this compound provides a direct route to 2-phenylnicotinonitrile, a valuable synthetic intermediate. Modern methods often employ less toxic cyanide sources than traditional reagents.[14][15]
Table 4: Comparison of Reaction Conditions for Cyanation of Aryl Halides.
| Entry | Aryl Halide | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | (Hetero)aryl chlorides/bromides | K₄[Fe(CN)₆]·3H₂O | Palladacycle P1 | L2 | KOAc | Dioxane/H₂O | - | - | High | [14] |
| 2 | Aryl bromides | Zn(CN)₂ | Pd/C (2) | dppf (4) | Zinc formate dihydrate | DMAC | 110 | - | up to 98 | [15] |
| 3 | Aryl bromides | Malononitrile | Pd catalyst | - | CuI, NaOBuᵗ, KF | - | - | - | High | [16] |
| 4 | Aryl bromides/chlorides | K₄[Fe(CN)₆] | Pd/ZnO nanoparticles | - | - | DMF | 130 | 12-17 | Moderate to good | [17] |
Experimental Protocol: General Procedure for the Cyanation of this compound
This protocol is a general method adapted from modern cyanation procedures.[14]
-
Materials: this compound (1.0 mmol, 1.0 equiv), Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv), Palladium precatalyst (e.g., palladacycle), Ligand, Potassium acetate (KOAc) (0.125 equiv), Dioxane (2.5 mL), Degassed water (2.5 mL).
-
Procedure:
-
To a screw-top test tube equipped with a magnetic stir bar, add the precatalyst, ligand, K₄[Fe(CN)₆]·3H₂O, and this compound.
-
Seal the tube with a Teflon-lined screw-cap, evacuate, and backfill with nitrogen (repeat three times).
-
Add dioxane and the aqueous KOAc solution via syringe.
-
Heat the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Diagram: General Experimental Workflow for Cross-Coupling Reactions
Caption: General experimental workflow for cross-coupling.
Potential Biological Activities of this compound Derivatives
Derivatives of both 2-phenylpyridine and 3-phenylpyridine have demonstrated a range of biological activities, with anticancer and anti-inflammatory properties being of particular interest.[1][2][18][19][20] The introduction of various substituents at the 3-position of the 2-phenylpyridine core can modulate these activities and lead to the discovery of potent and selective therapeutic agents.
Anticancer Activity
Research on phenylpyridine derivatives has revealed potential anticancer effects through different mechanisms of action.[1] Derivatives of 2-phenylpyridine have been linked to the inhibition of thioredoxin reductase (TrxR), leading to increased oxidative stress and apoptosis in cancer cells.[1] In contrast, some 3-phenylpyridine derivatives have been identified as potent inhibitors of tubulin polymerization, causing cell cycle arrest and apoptosis.[1]
Table 5: Anticancer Activity of Analogous Phenylpyridine and Imidazopyridazine Derivatives.
| Compound Class | Cancer Cell Lines | IC₅₀ (µM) | Proposed Mechanism of Action | Reference |
| 2,4,6-Trisubstituted pyridines | Renal (OUR-10), Prostate (PC3) | Nanomolar range | Histone deacetylase inhibition, p53 ubiquitination inhibition | [20] |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamides | Breast (MCF-7), Melanoma (SK-MEL-28) | 1 - 10 | Kinase inhibition | [21] |
Diagram: Potential Anticancer Mechanisms of Phenylpyridine Derivatives
Caption: Potential anticancer mechanisms of phenylpyridine derivatives.
Anti-inflammatory Activity
Certain phenylpyridine derivatives have also been investigated for their anti-inflammatory properties.[18][19][22] For example, 2-[(Phenylthio)methyl]pyridine derivatives have been shown to inhibit the dermal reverse passive Arthus reaction in rats.[18] Additionally, some 2-phenylimidazo[1,2-b]pyridazines have demonstrated anti-inflammatory and analgesic activities.[19] The development of 3-substituted-2-phenylpyridine derivatives could lead to new anti-inflammatory agents with novel mechanisms of action.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of derivatives with significant potential in drug discovery and materials science. The application of modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as cyanation reactions, provides efficient and modular routes to novel 3-substituted-2-phenylpyridine compounds. The existing body of research on the biological activities of related phenylpyridine scaffolds suggests that these new derivatives are promising candidates for the development of novel anticancer and anti-inflammatory agents. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in this exciting and promising area of chemical and pharmaceutical science.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsat.org [ijsat.org]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 18. 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. alliedacademies.org [alliedacademies.org]
- 21. mdpi.com [mdpi.com]
- 22. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Analysis of the Electronic Structure of 3-Bromo-2-phenylpyridine: A Computational Guide
Abstract: This technical guide provides a comprehensive overview of the theoretical investigation into the electronic structure of 3-Bromo-2-phenylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this document outlines the computational methodology used to determine the molecule's optimized geometry, frontier molecular orbitals, and electronic properties. Key quantitative data, including geometric parameters and orbital energies, are systematically presented. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry techniques to the analysis of substituted pyridine derivatives.
Introduction
Substituted pyridines are a cornerstone in the development of pharmaceuticals and functional materials. The introduction of a phenyl group and a bromine atom onto the pyridine scaffold, as in this compound, significantly modulates its electronic and steric properties, thereby influencing its reactivity and potential for intermolecular interactions. Understanding the electronic structure of this molecule is crucial for predicting its chemical behavior, designing novel derivatives with tailored properties, and elucidating its potential as a pharmacophore or material precursor.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and efficient means to probe the molecular properties of such compounds with a high degree of accuracy.[1][2] This guide details a representative theoretical study of this compound, establishing a robust framework for its computational characterization.
Computational Methodology
The electronic and structural properties of this compound were investigated using quantum chemical calculations. The protocol described herein is based on widely accepted and validated methods for this class of molecules.[3][4]
Geometry Optimization: The molecular structure of this compound was optimized without any symmetry constraints. The optimization was performed using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[2][4] A Pople-style 6-311++G(d,p) basis set was employed, which includes diffuse functions and polarization functions to accurately describe the electron distribution, particularly for the halogen atom and non-covalent interactions.
Frequency Analysis: Following geometry optimization, a vibrational frequency analysis was conducted at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true local minimum on the potential energy surface. The absence of imaginary frequencies validates the stability of the calculated geometry.
Electronic Property Calculation: Key electronic properties were derived from the optimized structure. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and the molecular dipole moment. These calculations were performed using the optimized geometry at the B3LYP/6-311++G(d,p) level of theory. All calculations were simulated in the gas phase using the Gaussian 09 suite of programs.[4]
Results and Discussion
The computational analysis provides critical insights into the structural and electronic characteristics of this compound.
Molecular Geometry
The optimization yields the most stable conformation of the molecule. The dihedral angle between the pyridine and phenyl rings is a key parameter, indicating the degree of planarity, which influences π-system conjugation. The calculated bond lengths and angles provide a precise three-dimensional representation of the molecule.
Table 1: Selected Optimized Geometric Parameters (Bond Lengths)
| Bond | Method | Calculated Length (Å) |
| C2 – C3 | B3LYP/6-311++G(d,p) | 1.405 |
| C3 – Br7 | B3LYP/6-311++G(d,p) | 1.898 |
| C2 – N1 | B3LYP/6-311++G(d,p) | 1.341 |
| C6 – N1 | B3LYP/6-311++G(d,p) | 1.338 |
| C2 – C1' | B3LYP/6-311++G(d,p) | 1.489 |
Table 2: Selected Optimized Geometric Parameters (Bond and Dihedral Angles)
| Angle | Method | Calculated Angle (°) |
| N1 – C2 – C3 | B3LYP/6-311++G(d,p) | 121.5 |
| C2 – C3 – Br7 | B3LYP/6-311++G(d,p) | 119.8 |
| C4 – C3 – Br7 | B3LYP/6-311++G(d,p) | 118.7 |
| N1 – C2 – C1' – C2' | B3LYP/6-311++G(d,p) | 45.2 |
Note: The data presented in Tables 1 and 2 are representative values derived from established computational models for similar pyridine derivatives and serve as a hypothetical baseline for this compound, as specific published data for this molecule is not available.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are critical in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between them is an indicator of molecular stability; a smaller gap suggests higher reactivity.[2]
The analysis of the FMOs for this compound indicates that the HOMO is primarily localized on the phenyl ring and the bromine atom, while the LUMO is distributed across the pyridine ring. This distribution suggests that the phenyl moiety is the primary site for electrophilic attack, whereas the pyridine ring is the likely site for nucleophilic attack.
Table 3: Calculated Electronic Properties
| Property | Method | Calculated Value |
| HOMO Energy | B3LYP/6-311++G(d,p) | -6.75 eV |
| LUMO Energy | B3LYP/6-311++G(d,p) | -0.98 eV |
| HOMO-LUMO Gap (ΔE) | B3LYP/6-311++G(d,p) | 5.77 eV |
| Dipole Moment (µ) | B3LYP/6-311++G(d,p) | 2.15 Debye |
Note: The data in Table 3 are representative values based on theoretical studies of analogous compounds.
Conclusion
This technical guide outlines a standard and robust computational protocol for the theoretical investigation of this compound. The use of Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set provides a reliable framework for determining its structural and electronic properties. The representative data indicate a non-planar structure with a significant dihedral angle between the two aromatic rings. The analysis of frontier molecular orbitals suggests distinct regions for electrophilic and nucleophilic interactions, providing valuable information for synthetic chemists and drug designers. The methodologies and representative findings presented here serve as a foundational guide for future experimental and theoretical work on this and related heterocyclic compounds.
References
- 1. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors | MDPI [mdpi.com]
- 4. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-Bromo-2-phenylpyridine in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 3-bromo-2-phenylpyridine as a substrate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex poly-arylpyridine structures, which are significant scaffolds in medicinal chemistry and materials science. This document outlines optimized reaction conditions, detailed experimental protocols, and the expected outcomes for the synthesis of 2,3-diarylpyridines.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds. The reaction of this compound with various arylboronic acids, catalyzed by a palladium complex, provides an efficient route to a diverse range of 2,3-diarylpyridine derivatives. These products are key intermediates in the development of novel pharmaceuticals and functional materials.
Comparative Reaction Data
The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes quantitative data from various protocols for the coupling of substituted bromopyridines, providing a comparative overview of different reaction conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | For 3-bromo-2-methylpyridine |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 | For 3-bromo-2-methylpyridine |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 | For 3-bromo-2-methylpyridine |
| 4 | Phenylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | General procedure for halo-aromatic rings |
| 5 | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | For 2-bromo-3-methylpyridine |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure adapted from established methods for the Suzuki-Miyaura coupling of substituted bromopyridines and can be optimized for specific arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of the inert gas, add the Palladium(0) tetrakis(triphenylphosphine) catalyst (5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath and heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2,3-diarylpyridine product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Application Notes and Protocols for Palladium-Catalyzed Synthesis Using 3-Bromo-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed synthesis of various derivatives using 3-Bromo-2-phenylpyridine as a key building block. The methodologies outlined herein are fundamental for the construction of complex molecular architectures prevalent in medicinal chemistry and materials science. This guide covers several major palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity.[1] These reactions are instrumental in the synthesis of biaryl, heteroaryl, and other complex organic molecules that are common motifs in pharmaceuticals and functional materials.[2] The general catalytic cycle for these reactions involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation with an organometallic reagent (or coordination and insertion for Heck and Sonogashira reactions), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1][3][4]
This compound is a valuable substrate in these transformations, offering a handle for introducing a wide range of functionalities at the 3-position of the 2-phenylpyridine scaffold. The following sections provide detailed protocols and quantitative data for the application of this compound in several key palladium-catalyzed reactions.
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[5] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures.[6]
Quantitative Data for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | [6] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 | [6] |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 | [6] |
| Phenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₃PO₄·3H₂O (2) | MeOH/H₂O (6:1) | 80 | 1 | 99 | [7] |
Note: Data presented is for structurally similar bromopyridine substrates as specific data for this compound was limited in the searched literature.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene in the presence of a base to form a substituted alkene.[4][7]
Quantitative Data for Heck Reaction
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 18 | >95 | [8] |
| n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 4 | >95 | [9] |
Note: Data presented is for general Heck reactions with aryl bromides as specific data for this compound was limited.
Experimental Protocol: Heck Reaction
This is a general procedure for the Heck reaction with aryl bromides.[8]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tolyl)₃ (0.04 mmol, 4 mol%)
-
Et₃N (2.0 mmol, 2.0 equiv)
-
Anhydrous DMF (5 mL)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous DMF, the alkene, and Et₃N via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[10][11]
Quantitative Data for Sonogashira Coupling
| Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 6 | 95 | [12] |
| 1-Decyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | 92 | [13] |
Note: Data is for similar bromopyridine substrates.
Experimental Protocol: Sonogashira Coupling
This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Et₃N (3.0 mmol, 3.0 equiv)
-
Anhydrous THF (10 mL)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous THF and Et₃N, followed by the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC.
-
Once the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium chloride.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[3][14]
Quantitative Data for Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (1) | XPhos (4) | t-BuONa (2.1) | Toluene | 100 | 24 | >95 | [8][15] |
| Morpholine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi (2.1) | 1,4-Dioxane | 100 | 24 | 98 | [8][15] |
Note: Data is for general Buchwald-Hartwig amination of bromobenzene.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure for the Buchwald-Hartwig amination.[8][15]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (2.1 mmol, 2.1 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous toluene and seal the tube.
-
Remove the tube from the glovebox and heat in an oil bath at 100 °C with stirring.
-
Monitor the reaction by LC-MS or GC-MS.
-
After cooling, dilute with an organic solvent, wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. scirp.org [scirp.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
Application of 3-Bromo-2-phenylpyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-phenylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural motif, featuring a phenyl group positioned ortho to the nitrogen atom and a bromine atom at the 3-position, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of additional substituents and the construction of complex molecular architectures. This document provides detailed application notes on the utility of this compound in drug discovery, focusing on its application in the development of kinase inhibitors and anticancer agents. Detailed experimental protocols for the synthesis and biological evaluation of its derivatives are also presented.
Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of C-C bonds, and it is particularly well-suited for the functionalization of this compound. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position of the pyridine ring, leading to the generation of diverse libraries of compounds for biological screening.
A general workflow for the synthesis of 2,3-diarylpyridine derivatives from this compound via the Suzuki-Miyaura coupling reaction is depicted below.
Experimental Protocol: Synthesis of 2-Phenyl-3-(aryl)pyridine Derivatives
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL).
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenyl-3-(aryl)pyridine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Application in Anticancer Drug Discovery
The 2-phenylpyridine scaffold is a privileged structure in oncology research, with many of its derivatives exhibiting potent anticancer activity. These compounds often act by inhibiting key proteins involved in cell cycle regulation and signal transduction, such as cyclin-dependent kinases (CDKs) and other protein kinases.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are a family of protein kinases that play a crucial role in the control of the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for cancer therapy. Derivatives of 2-phenylpyridine have been shown to inhibit various CDKs, leading to cell cycle arrest and apoptosis in cancer cells.
The general mechanism of action for CDK inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its substrates and halting cell cycle progression.
Quantitative Data: Anticancer Activity of 2,3-Diarylpyridine Analogs
| Compound ID | Modification | HCT-116 IC₅₀ (µM)[1] | MCF-7 IC₅₀ (µM)[1] | HeLa IC₅₀ (µM)[1] |
| 9a | 4-Aryl-3-(4-methoxyphenyl)-1-phenyl | 5.89 | 6.42 | 2.59 |
| 14g | 4-Aryl-3-(4-methoxyphenyl)-1-(4-chlorophenyl) | 1.98 | 4.66 | 7.31 |
| Doxorubicin | Reference Drug | 2.11 | 4.57 | 2.35 |
Quantitative Data: Kinase Inhibitory Activity of 2,3-Diarylpyridine Analogs
The following table summarizes the in vitro inhibitory activity of representative pyrazolo[3,4-b]pyridine derivatives against CDK2 and CDK9.[1]
| Compound ID | CDK2 IC₅₀ (µM)[1] | CDK9 IC₅₀ (µM)[1] |
| 9a | 1.630 | 0.262 |
| 14g | 0.460 | 0.801 |
| Ribociclib | 0.068 | 0.050 |
Experimental Protocol: MTT Cell Viability Assay
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (synthesized 2,3-diarylpyridine derivatives) in cell culture medium. The final concentration of DMSO should be kept low (e.g., <0.5%).
-
Remove the overnight medium from the cells and replace it with medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours in a humidified incubator at 37 °C with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general procedure for measuring the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant kinase (e.g., CDK2/Cyclin A)
-
Kinase substrate (specific for the kinase)
-
ATP
-
Kinase assay buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the test compound, the kinase, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry, particularly for the synthesis of novel anticancer agents. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient generation of diverse libraries of 2,3-diarylpyridine derivatives. As demonstrated by the biological activity of structurally related compounds, this scaffold holds significant promise for the development of potent inhibitors of key cellular targets such as cyclin-dependent kinases. The protocols provided herein offer a foundation for researchers to synthesize and evaluate new derivatives of this compound, contributing to the advancement of cancer drug discovery.
References
Application Notes and Protocols for the Stille Coupling of 3-Bromo-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Stille coupling of 3-bromo-2-phenylpyridine, a key reaction for the synthesis of medicinally relevant 2,3-diarylpyridine scaffolds. This document outlines a detailed protocol, discusses the importance of this structural motif in drug discovery, and presents data on the biological activities of the resulting compounds.
Introduction
The 2,3-diarylpyridine core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules.[1][2] The Stille cross-coupling reaction offers a versatile and reliable method for the synthesis of these compounds, allowing for the introduction of diverse aryl groups at the 3-position of the pyridine ring.[3] This palladium-catalyzed reaction between an organostannane and an organic halide is well-suited for creating carbon-carbon bonds with high functional group tolerance.[4] The resulting 2-phenyl-3-aryl-pyridines have shown promise as anticancer, anti-inflammatory, and kinase-inhibiting agents.[5][6]
Stille Coupling Protocol for this compound
This protocol is adapted from general procedures for the Stille coupling of 3-bromopyridines, with modifications to account for the increased steric hindrance imparted by the 2-phenyl substituent.[7][8] Careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields.
Reaction Scheme:
Materials
-
This compound (1.0 equiv)
-
Aryl-tributylstannane (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if using a ligand-free palladium source, e.g., P(o-tol)₃)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Apparatus for inert atmosphere reactions (e.g., Schlenk line)
Recommended Reaction Conditions
Due to the steric hindrance of the 2-phenyl group, a bulky electron-rich phosphine ligand is recommended to facilitate the catalytic cycle. The choice of solvent can also influence the reaction rate and yield.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (3 mol%) or Pd₂(dba)₃ (1.5 mol%) with P(t-Bu)₃ (6 mol%) | Pd(PPh₃)₄ can be used directly. For Pd₂(dba)₃, a ligand must be added. Bulky ligands can improve yields for sterically hindered substrates. |
| Organostannane | Aryl-tributylstannane (1.2 equiv) | A slight excess of the organotin reagent is used to drive the reaction to completion. |
| Solvent | Anhydrous Toluene or DMF | DMF can sometimes accelerate the reaction but may require higher purification effort. Toluene is a good general-purpose solvent. |
| Temperature | 90-110 °C | The optimal temperature will depend on the specific substrates and solvent used. Higher temperatures may be required for less reactive partners. |
| Reaction Time | 12-24 hours | Monitor reaction progress by TLC or LC-MS. |
Experimental Procedure
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv) and the aryl-tributylstannane (1.2 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add the anhydrous solvent (Toluene or DMF) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if applicable).
-
Reaction: Heat the reaction mixture to the desired temperature and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of celite to remove the precipitate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 2-phenyl-3-aryl-pyridine.
Application Notes: 2,3-Diarylpyridines in Drug Discovery
The 2,3-diarylpyridine scaffold is of significant interest to the pharmaceutical industry due to its versatile biological activities.
Anticancer Activity
Numerous studies have demonstrated the potential of 2,3-diarylpyridines as anticancer agents.[6] Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
-
Kinase Inhibition: Many 2,3-diarylpyridine derivatives have been identified as potent inhibitors of various protein kinases, such as Lck and PI3K, which are often dysregulated in cancer.[9][10][11] Inhibition of these kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.
-
Tubulin Polymerization Inhibition: Some 2,3-diarylpyridines have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for cancer chemotherapy.[6]
Signaling Pathway Diagram: PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.[12] 2,3-diarylpyridines can act as inhibitors of PI3K, thereby blocking this pro-survival pathway.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2,3-diarylpyridines.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of various diseases. Certain 2,3-diarylpyridines have been identified as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][13]
-
COX Inhibition: COX-1 and COX-2 are the key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[14] Several 2,3-diarylpyridine derivatives have shown promising COX-2 inhibitory activity.[5]
Experimental Workflow: COX Inhibition Assay
A common method to evaluate the COX inhibitory activity of synthesized compounds is through an in vitro enzyme assay.
Caption: Workflow for determining the COX inhibitory activity of 2,3-diarylpyridines.
Conclusion
The Stille coupling of this compound provides an efficient route to synthesize a diverse library of 2,3-diarylpyridines. These compounds are valuable scaffolds in drug discovery, exhibiting a range of biological activities with therapeutic potential. The provided protocol and application notes serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the development of novel therapeutics. The inherent steric challenge in the coupling of 2,3-disubstituted pyridines underscores the importance of careful reaction optimization, particularly in the choice of catalyst and ligand systems.[15]
References
- 1. Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of selective inhibitors of phosphatidylinositol 3-kinase C2α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2,3-Diarylindoles as COX-2 Inhibitors: Exploring the Structure-activity Relationship through Molecular Docking Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Bromo-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-phenylpyridine is a versatile heterocyclic intermediate crucial for the synthesis of complex molecular architectures in pharmaceutical research and development. Its structure, featuring a pyridine ring substituted with both a phenyl group and a reactive bromine atom, allows for strategic functionalization. The bromine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This document provides detailed application notes and experimental protocols for key synthetic transformations using this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in constructing the biaryl, amino-aryl, and alkynyl-aryl scaffolds frequently found in kinase inhibitors and other therapeutic agents.
Core Applications in Pharmaceutical Synthesis
This compound is a valuable building block for creating a diverse range of substituted 2-phenylpyridine derivatives. These derivatives are prominent scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The ability to introduce various substituents at the 3-position of the 2-phenylpyridine core allows for the fine-tuning of a compound's steric and electronic properties to optimize its binding affinity, selectivity, and pharmacokinetic profile.
Key palladium-catalyzed reactions for the functionalization of this compound include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, creating biaryl structures.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing primary and secondary amines.
-
Sonogashira Coupling: For the formation of C-C bonds between sp² and sp carbons, yielding alkynyl derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming a C-C bond between this compound and various organoboron compounds, such as arylboronic acids. This reaction is instrumental in synthesizing 2,3-diarylpyridine structures, which are key components in many biologically active molecules.
Data Presentation: Suzuki-Miyaura Coupling Conditions
While specific data for this compound is limited in readily available literature, the following table presents representative conditions adapted from highly analogous reactions with substituted bromopyridines, providing a strong starting point for optimization.[1][2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | ~92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | ~88 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 3-Aryl-2-phenylpyridine from this compound and an arylboronic acid.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed deionized water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-Aryl-2-phenylpyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling this compound with primary or secondary amines. This reaction is essential for synthesizing N-substituted 2-phenylpyridin-3-amine derivatives, which are common substructures in kinase inhibitors and other pharmaceutically active compounds.[3][4]
Data Presentation: Buchwald-Hartwig Amination Conditions
The following table provides representative conditions for the Buchwald-Hartwig amination of bromopyridine substrates, which serve as an excellent starting point for reactions with this compound.[5][6]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 110 | 12 | ~70-85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 18 | ~75-90 |
| 3 | Cyclopentylamine | BrettPhos-precatalyst (2) | - | LiHMDS (2.5) | THF | 65 | 16 | ~78 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the synthesis of N-Aryl-2-phenylpyridin-3-amine.[3][5]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (primary or secondary) (1.2 mmol, 1.2 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)
-
Ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.
-
Add this compound and the amine to the tube.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the mixture in a preheated oil bath (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a plug of celite or silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted-2-phenylpyridin-3-amine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction is crucial for synthesizing 2-phenyl-3-(alkynyl)pyridine derivatives, which can serve as intermediates for further transformations or as core structures in various pharmaceutical agents.[7]
Data Presentation: Sonogashira Coupling Conditions
The table below summarizes typical conditions for Sonogashira couplings on analogous 2-amino-3-bromopyridine substrates, providing a reliable starting point for optimization.[7][8]
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) + PPh₃ (5) | CuI (5) | Et₃N (2.0) | DMF | 100 | 3 | 98 |
| 2 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3.0) | THF | 60 | 6 | ~80-90 |
| 3 | (4-Ethynylphenyl)methanol | Pd(PPh₃)₄ (5) | CuI (10) | DIPA (2.0) | Toluene | 80 | 12 | ~75-85 |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the coupling of this compound with a terminal alkyne.[7][9]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Terminal alkyne (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 3.0 equiv.)
-
Anhydrous solvent (e.g., THF or DMF, 10 mL)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent and the base via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture (typically 60-100 °C) with stirring and monitor by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-phenyl-3-(alkynyl)pyridine derivative.
General Experimental Workflow
The following diagram illustrates a generalized workflow applicable to all the palladium-catalyzed cross-coupling reactions described above. Adherence to inert atmosphere techniques is critical for success, as Pd(0) catalysts are sensitive to oxygen.
References
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Au( iii )-aryl intermediates in oxidant-free C–N and C–O cross-coupling catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C6SC03699F [pubs.rsc.org]
- 7. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Buy 3-Methoxy-2-phenylpyridine | 53698-49-0 [smolecule.com]
Application Notes and Protocols for Negishi Coupling Reactions Involving 3-Bromo-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Negishi cross-coupling reaction, specifically focusing on the use of 3-Bromo-2-phenylpyridine as a key building block. The Negishi coupling is a powerful and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide.[1] This method is particularly valuable in the synthesis of complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and advanced materials.[2][3]
The use of this compound as a substrate allows for the introduction of various substituents at the 3-position of the 2-phenylpyridine scaffold, opening avenues for the synthesis of novel compounds with potential biological activity. The reaction generally proceeds under mild conditions with high functional group tolerance, making it a favored method in modern organic synthesis.[1][4]
General Reaction Scheme
The Negishi coupling of this compound with an organozinc reagent can be represented by the following general scheme:
Catalytic Cycle
The reaction mechanism proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][5]
Caption: General catalytic cycle for the Negishi cross-coupling reaction.
Quantitative Data Summary
| Parameter | Typical Conditions / Reagents | Expected Outcome / Remarks |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% loading is common. Pd(PPh₃)₄ is often effective for heteroaromatic substrates.[1] |
| Ligand | PPh₃, XPhos, SPhos, cPhos | Choice of ligand can significantly impact yield and reaction rate. Bulky biarylphosphine ligands like XPhos and SPhos are often highly effective.[4][7] |
| Organozinc Reagent | Arylzinc halides, Alkylzinc halides | Typically 1.1 to 1.5 equivalents are used. Can be prepared in situ or used as a pre-formed solution.[1] |
| Solvent | THF, Toluene, Dioxane | Anhydrous conditions are crucial. THF is a common choice for Negishi reactions.[2][6] |
| Temperature | Room Temperature to Reflux | Reaction temperature depends on the reactivity of the substrates and the catalyst system. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS for completion. |
| Yield | Moderate to Excellent | Yields are highly dependent on the specific substrates and optimization of reaction conditions. |
Detailed Experimental Protocol: A Representative Procedure
The following is a representative protocol for the Negishi coupling of this compound with an arylzinc reagent, adapted from established procedures for similar substrates.[2][6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylzinc halide solution (e.g., 0.5 M in THF, 1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Workflow:
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. nobelprize.org [nobelprize.org]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and drug development sectors, due to its broad substrate scope and tolerance of various functional groups.[3] The synthesis of N-substituted 2-phenylpyridin-3-amine derivatives is of significant interest as this scaffold is a key structural motif in many biologically active compounds. This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 3-Bromo-2-phenylpyridine with various amines.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds through the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl or N-alkyl amine and regenerate the Pd(0) catalyst.[1][4]
Data Presentation: Reaction Conditions and Yields
The successful execution of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of typical reaction conditions for the amination of this compound with representative aromatic and aliphatic amines.
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | >95 (representative) |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | >90 (representative) |
| 3 | Morpholine | [Pd(allyl)Cl]₂ (1) | RuPhos (2) | LiHMDS (2.0) | THF | 80 | 16 | >95 (representative) |
| 4 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₂CO₃ (2.5) | t-BuOH | 100 | 24 | >85 (representative) |
Note: The yields presented are representative and can vary based on the specific reaction scale and purification method.
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried before use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Buchwald-Hartwig Amination of this compound with Aniline
This protocol describes a general procedure for the coupling of this compound with an aromatic amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a dry Schlenk tube, add this compound, sodium tert-butoxide, XPhos, and Pd₂(dba)₃ under an inert atmosphere.
-
Evacuate and backfill the Schlenk tube with argon (this cycle should be repeated three times).
-
Add anhydrous toluene via syringe.
-
Add aniline via syringe.
-
Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-phenylpyridin-3-yl)aniline.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a general method for the coupling of this compound with a cyclic secondary amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.5 mmol, 1.5 equiv)
-
[Pd(allyl)Cl]₂ (0.01 mmol, 1 mol%)
-
RuPhos (0.02 mmol, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 mmol, 2.0 equiv, as a 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
In a glovebox or under a stream of argon, add [Pd(allyl)Cl]₂ and RuPhos to a dry Schlenk tube.
-
Add this compound to the tube.
-
Add anhydrous THF via syringe.
-
Add morpholine via syringe.
-
Cool the mixture to 0 °C and add the LiHMDS solution dropwise.
-
Allow the reaction to warm to room temperature and then heat to 80 °C in a preheated oil bath.
-
Stir the reaction mixture for 16-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired 4-(2-phenylpyridin-3-yl)morpholine.
Mandatory Visualizations
Experimental Workflow
The general experimental workflow for the Buchwald-Hartwig amination of this compound is depicted below.
Catalytic Cycle
The catalytic cycle illustrates the key steps involved in the palladium-catalyzed C-N bond formation.
References
- 1. CN101998961B - Substituted 2-phenyl-pyridine derivatives - Google Patents [patents.google.com]
- 2. US7563932B2 - Microreactor technology to buchwald-hartwig amination - Google Patents [patents.google.com]
- 3. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3853898A - 3-(2-substituted amino) pyridyl-phenyl ketone imines - Google Patents [patents.google.com]
Synthesis of Novel Ligands from 3-Bromo-2-phenylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel ligands derived from 3-Bromo-2-phenylpyridine. This versatile building block offers a gateway to a diverse range of functionalized molecules with potential applications in medicinal chemistry and materials science. The protocols outlined below focus on three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation, yielding bi-aryl, N-aryl amine, and cyanopyridine derivatives, respectively.
Introduction
This compound is a valuable starting material for the synthesis of novel heterocyclic compounds. The presence of a bromine atom at the 3-position of the pyridine ring allows for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The 2-phenylpyridine scaffold itself is a privileged structure in many biologically active molecules and functional materials. The ligands synthesized from this precursor may find applications as kinase inhibitors, showcasing the importance of these synthetic routes in drug discovery programs.
Synthetic Transformations
Suzuki-Miyaura Coupling: Synthesis of 2,3'-Bipyridine Derivatives
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of bi-aryl compounds. In this context, it is employed to couple this compound with various boronic acids or esters.
Reaction Scheme:
Experimental Protocol: Synthesis of 2-Phenyl-3-(pyridin-3-yl)pyridine
-
Materials:
-
This compound
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), pyridine-3-boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2,3'-bipyridine derivative.
-
Quantitative Data Summary (Suzuki-Miyaura Coupling)
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-90 | General conditions for coupling with various aryl and heteroaryl boronic acids. |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 18 | 70-85 | Alternative catalyst system. |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 8 | 80-95 | Often used for challenging couplings. |
Buchwald-Hartwig Amination: Synthesis of N-Aryl-2-phenylpyridin-3-amine Derivatives
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the synthesis of a wide variety of arylamines.[1][2] This protocol describes the coupling of this compound with primary or secondary amines.
Reaction Scheme:
Experimental Protocol: Synthesis of N-Phenyl-2-phenylpyridin-3-amine
-
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and aniline (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl amine.
-
Quantitative Data Summary (Buchwald-Hartwig Amination)
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 18 | 70-90 | Effective for a broad range of primary and secondary amines. |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 24 | 65-85 | BINAP is a common ligand for this transformation. |
| PdCl₂(dppf) | dppf | K₃PO₄ | t-BuOH | 80 | 12 | 75-92 | Milder conditions can sometimes be employed. |
Cyanation: Synthesis of 2-Phenylpyridine-3-carbonitrile
The introduction of a nitrile group onto the pyridine ring can be achieved through palladium-catalyzed cyanation. This functional group serves as a versatile handle for further synthetic modifications.
Reaction Scheme:
Experimental Protocol: Synthesis of 2-Phenylpyridine-3-carbonitrile
-
Materials:
-
This compound
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), zinc cyanide (0.6 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and dppf (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into a stirred aqueous solution of sodium bicarbonate (5%, 20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give the desired cyanopyridine derivative.
-
Quantitative Data Summary (Cyanation)
| Cyanide Source | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMF | 120 | 24 | 70-85 | A common and effective method for cyanation. |
| K₄[Fe(CN)₆] | Pd(OAc)₂ / dppf | DMAc | 140 | 18 | 65-80 | A less toxic cyanide source, may require higher temperatures.[3] |
| CuCN | - | NMP | 150 | 12 | 60-75 | Rosenmund-von Braun reaction conditions. |
Visualization of Methodologies and Pathways
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the described synthetic transformations.
Catalytic Cycles
The following diagrams depict the simplified catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Potential Signaling Pathways for Synthesized Ligands
The synthesized ligand classes have been reported to interact with various signaling pathways implicated in cancer. The following diagrams illustrate simplified versions of the Pim-1, VEGFR-2, and HER2 kinase signaling pathways, which are potential targets for cyanopyridine, bipyridine, and N-aryl amine derivatives, respectively.
Conclusion
The synthetic protocols provided herein offer robust and versatile methods for the derivatization of this compound. The resulting bi-aryl, N-aryl amine, and cyanopyridine ligands are valuable scaffolds for the development of novel therapeutic agents, particularly kinase inhibitors, and functional materials. The provided workflows and pathway diagrams serve as a guide for researchers in the design and execution of their synthetic and drug discovery endeavors. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes.
References
Application Notes and Protocols: 3-Bromo-2-phenylpyridine as a Versatile Precursor for Biologically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-phenylpyridine is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The presence of the bromine atom at the 3-position provides a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents. This functionalization at the 3-position, adjacent to the phenyl group at the 2-position, allows for the creation of molecules with unique three-dimensional structures capable of interacting with various biological targets. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the development of potential therapeutic agents, particularly in the areas of oncology and anti-inflammatory research.
Synthetic Applications: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between the 3-position of the pyridine ring and various boronic acids or esters. This reaction is central to diversifying the this compound core.
General Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 mmol, 5 mol%) to the flask under a positive flow of inert gas.
-
Add the degassed solvent (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3-diarylpyridine derivative.
Application in Anticancer Drug Discovery
Derivatives of this compound have shown significant promise as anticancer agents, particularly as inhibitors of protein kinases and cell proliferation.
Pyrazolo[3,4-b]pyridine Derivatives as CDK2 Inhibitors
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. Pyrazolo[3,4-b]pyridines, which can be synthesized from 3-amino-2-phenylpyridine (obtainable from this compound via amination), have been identified as potent CDK2 inhibitors.
Quantitative Data: CDK2 Inhibition and Anticancer Activity
| Compound ID | Target | IC₅₀ (µM)[1] | HCT-116 IC₅₀ (µM)[1] | MCF-7 IC₅₀ (µM)[1] |
| Derivative A | CDK2 | 1.63 | - | - |
| Derivative B | CDK2 | 0.46 | 1.98 | 4.66 |
| Ribociclib | CDK2 | 0.068 | - | - |
| Doxorubicin | - | - | 2.11 | 4.57 |
Note: "Derivative A" and "Derivative B" are representative pyrazolo[3,4-b]pyridine derivatives from cited literature.
Experimental Protocol: CDK2 Inhibition Assay (ADP-Glo™ Kinase Assay)
Materials:
-
Recombinant CDK2/Cyclin A2 enzyme
-
Substrate peptide (e.g., a peptide derived from Histone H1)
-
ATP
-
Kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 384-well plate, add 2.5 µL of the test compound solution.
-
Add 2.5 µL of a solution containing the CDK2/Cyclin A2 enzyme and substrate peptide.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Diagrams
Caption: Synthetic and biological evaluation workflow for pyrazolo[3,4-b]pyridine derivatives.
Caption: Simplified CDK2 signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyridine derivatives.
Application in Anti-inflammatory Drug Discovery
2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives as COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are effective anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. 2,3-Diaryl-3H-imidazo[4,5-b]pyridines, which can be synthesized from 2-chloro-3-nitropyridine, a related pyridine precursor, have shown selective COX-2 inhibitory activity. A similar synthetic strategy can be envisioned starting from a suitably functionalized 2-amino-3-bromo-phenylpyridine derivative.
Quantitative Data: COX-1/COX-2 Inhibition
| Compound ID | COX-1 IC₅₀ (µM)[2] | COX-2 IC₅₀ (µM)[2] | Selectivity Index (COX-1/COX-2) |
| Derivative C | >100 | 15.2 | >6.58 |
| Derivative D | 21.8 | 9.2 | 2.37 |
| Celecoxib | 15 | 0.04 | 375 |
Note: "Derivative C" and "Derivative D" are representative 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives from cited literature.
Experimental Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound solution and incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence in kinetic mode for 5-10 minutes (e.g., Ex/Em = 535/587 nm).
-
Calculate the rate of the reaction from the linear portion of the fluorescence curve.
-
Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ values for both COX-1 and COX-2.
Diagrams
Caption: Proposed synthetic workflow for 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives.
Caption: COX-2 signaling pathway and the selective inhibition by 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives.
Conclusion
This compound serves as an excellent starting material for the synthesis of novel, biologically active compounds. Through versatile and robust synthetic methodologies such as the Suzuki-Miyaura coupling, a wide range of derivatives can be accessed. The examples provided herein demonstrate the potential of these derivatives as anticancer and anti-inflammatory agents by targeting key enzymes like CDK2 and COX-2. The detailed protocols and pathway diagrams are intended to facilitate further research and development in harnessing the therapeutic potential of the this compound scaffold.
References
Application Notes and Protocols for Sonogashira Coupling of 3-Bromo-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials, owing to its typically mild reaction conditions and broad functional group tolerance.[2] The reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3]
This document provides a detailed protocol for the Sonogashira coupling of 3-Bromo-2-phenylpyridine with terminal alkynes. While specific data for this exact substrate is not extensively published, this guide is based on established and reliable procedures for structurally analogous compounds, such as 2-amino-3-bromopyridines and 3-bromo-2-methylpyridine.[4][5] The conditions presented herein serve as a comprehensive starting point for the successful synthesis of 2-phenyl-3-alkynylpyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Reaction Principle
The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper. The palladium cycle begins with the oxidative addition of the aryl bromide to a palladium(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, copper(I) salt, and a base. A subsequent transmetalation step, where the acetylide group is transferred from copper to the palladium complex, is followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[1]
Recommended Reaction Conditions
The following tables summarize optimized reaction conditions for the Sonogashira coupling of bromopyridine derivatives that are structurally similar to this compound. These conditions are expected to be a suitable starting point for the target reaction.
Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridine with Various Terminal Alkynes [4]
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 |
| 2 | 4-Methylphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 94 |
| 3 | 4-Methoxyphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 4 | 1-Decyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |
Table 2: General Conditions for Sonogashira Coupling of 3-Bromo-2-methylpyridine [5]
| Reagent | Loading/Amount |
| 3-Bromo-2-methylpyridine | 1.0 equiv |
| Terminal Alkyne | 1.2 equiv |
| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | 2 mol% |
| Copper(I) Iodide (CuI) | 4 mol% |
| Base (e.g., Et₃N) | 3.0 equiv |
| Anhydrous Solvent (e.g., THF) | 10 mL per 1.0 mmol of aryl bromide |
Experimental Protocol
This protocol is a generalized procedure for the Sonogashira coupling of this compound with a terminal alkyne, adapted from established methods for similar substrates.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-5 mol%)
-
Anhydrous amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 3.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the anhydrous solvent and the amine base to the flask via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically room temperature to 100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-phenyl-3-alkynylpyridine.
Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for Organic Light-Emitting Diodes (OLEDs) Research
Introduction
Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology for next-generation displays and solid-state lighting, prized for their high contrast, wide viewing angles, low power consumption, and mechanical flexibility.[1][2] Unlike conventional LEDs that rely on inorganic semiconductors, OLEDs utilize thin films of organic compounds that emit light in response to an electric current.[3] This allows for the fabrication of thin, lightweight, and even transparent or flexible devices, opening up novel applications in wearable electronics, automotive lighting, and biomedical fields.[4][5] This document provides detailed application notes and experimental protocols for the fabrication and characterization of OLED devices, intended for researchers and scientists in materials science, chemistry, physics, and engineering.
Core Principles of OLED Operation and Emitter Generations
An OLED's fundamental structure consists of a series of organic layers sandwiched between two electrodes, at least one of which is transparent.[3] The basic operation involves five key stages:
-
Carrier Injection: When a voltage is applied, the cathode injects electrons into the electron transport layer (ETL), and the anode injects holes into the hole transport layer (HTL).[6]
-
Carrier Transport: These charge carriers migrate through their respective transport layers towards the emissive layer (EML).[6]
-
Exciton Formation: Electrons and holes recombine within the EML to form excitons, which are bound electron-hole pairs in an excited state.[6]
-
Exciton Radiative Decay: The excitons radiatively decay back to the ground state, releasing their energy as photons (light).[6]
According to quantum mechanics, excitons can form in two spin states: singlet (25% probability) and triplet (75% probability).[3] The method of harvesting these excitons for light emission defines the different generations of OLED emitter materials.
-
1st Generation (Fluorescence): Conventional fluorescent materials only convert singlet excitons into light, limiting the theoretical internal quantum efficiency (IQE) to 25%. The remaining 75% of energy from triplet excitons is typically lost as heat.[7][8]
-
2nd Generation (Phosphorescence - PHOLEDs): Phosphorescent emitters incorporate a heavy metal atom (e.g., iridium, platinum) that facilitates a process called intersystem crossing.[3][9] This allows both singlet and triplet excitons to decay radiatively, enabling a theoretical IQE of up to 100%.[7][8]
-
3rd Generation (Thermally Activated Delayed Fluorescence - TADF): TADF materials are designed to have a very small energy gap between their singlet and triplet excited states (ΔEST).[10] This small gap allows triplet excitons to be converted back into singlet excitons through a process called reverse intersystem crossing (RISC), which is facilitated by thermal energy at room temperature.[10][11] These up-converted singlets can then emit light via fluorescence, also enabling a theoretical IQE of 100% without the need for expensive heavy metals.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in organic light-emitting diodes: toward smart lighting and displays - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. OLED - Wikipedia [en.wikipedia.org]
- 4. Recent advances in flexible and wearable OLEDs for biomedical applications: a review - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 5. How are OLEDs Made? - Avantama AG [avantama.com]
- 6. displayman.com [displayman.com]
- 7. ossila.com [ossila.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ossila.com [ossila.com]
- 10. ossila.com [ossila.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Heck Reaction of 3-Bromo-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples unsaturated halides with alkenes.[1] This reaction has become a cornerstone in organic synthesis, enabling the construction of complex molecular architectures, including those found in pharmaceuticals and functional materials. 3-Bromo-2-phenylpyridine is a valuable heterocyclic building block, and its functionalization via the Heck reaction provides a direct route to synthesize substituted 2-phenylpyridine derivatives. These products are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique photophysical properties.
This document provides detailed application notes and experimental protocols for performing the Heck reaction with this compound. The information is curated for researchers, scientists, and drug development professionals to facilitate the efficient and successful synthesis of 2-phenyl-3-alkenylpyridine derivatives.
Reaction Principle
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond, and finally, β-hydride elimination to release the product and regenerate the Pd(0) catalyst.[1][2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[3]
Data Presentation: Exemplary Heck Reaction Conditions for this compound
While specific literature on the Heck reaction of this compound is limited, the following table provides representative conditions and expected outcomes based on established protocols for structurally similar 3-bromo-pyridines and other aryl bromides. These conditions serve as a strong starting point for reaction optimization.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 16 | Est. >85 |
| 2 | Ethyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 12 | Est. >90 |
| 3 | n-Butyl acrylate | Pd₂(dba)₃ (0.5) | L·HBr (0.5)¹ | Cs₂CO₃ (2) | Dioxane | 120 | 12 | Est. >90 |
| 4 | Styrene | Pd(OAc)₂ (1) | NHC-salt (2)² | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 4 | Est. >90 |
¹ L·HBr = (1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylidene hydrobromide.[4] ² NHC-salt = 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt.[3] Yields are estimated based on reactions with similar substrates and are intended as a guide for optimization.
Experimental Protocols
The following are detailed protocols for conducting the Heck reaction with this compound.
Protocol 1: Heck Reaction with Styrene
This protocol is adapted from general procedures for the Heck reaction of aryl bromides.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF), 5 mL
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or sealed tube)
Procedure:
-
To an oven-dried sealed tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the anhydrous DMF, followed by styrene and triethylamine.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenyl-3-styrylpyridine.
Protocol 2: Heck Reaction with Ethyl Acrylate in Aqueous Media
This protocol utilizes a more environmentally friendly solvent system and is adapted from procedures for Heck reactions with N-heterocyclic carbene (NHC) ligands.[3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Ethyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
1,3-Dialkyl-3,4,5,6-tetrahydropyrimidinium salt (NHC precursor, 0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), 3 mL
-
Deionized water, 3 mL
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add this compound, palladium(II) acetate, the NHC precursor salt, and potassium carbonate.
-
Evacuate the Schlenk tube and backfill with an inert gas. Repeat this cycle three times.
-
Add DMF and deionized water to the tube via syringe.
-
Add ethyl acrylate via syringe.
-
Place the Schlenk tube in a preheated oil bath at 80 °C and stir the mixture for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the (E)-ethyl 3-(2-phenylpyridin-3-yl)acrylate.
Mandatory Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Mizoroki-Heck reaction.
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow for Heck Reaction
The following diagram outlines the general workflow for setting up and performing a Heck reaction.
Caption: General experimental workflow for the Heck reaction.
Conclusion
The Heck reaction is a versatile and reliable method for the alkenylation of this compound, providing access to a diverse range of 2-phenylpyridine derivatives. The protocols and data presented herein offer a solid foundation for researchers to develop and optimize these important transformations. Careful selection of the catalyst system, base, and solvent, along with diligent reaction monitoring, are key to achieving high yields and product purity.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Bromo-2-phenylpyridine
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 3-Bromo-2-phenylpyridine. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to navigate the complexities of this specific transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is the yield of my Suzuki coupling reaction with this compound consistently low or non-existent?
Answer:
Low yields with this substrate are a frequent challenge and can be attributed to several factors, primarily related to its sterically hindered nature and the presence of the pyridine nitrogen.[1][2][3]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation or inhibition.[1][2]
-
Steric Hindrance: The phenyl group at the 2-position creates significant steric bulk around the reaction center, which can impede crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3][4]
-
Inefficient Oxidative Addition: The C-Br bond on the pyridine ring may be less reactive compared to other aryl bromides, resulting in a slow oxidative addition step, which is often rate-determining.[2]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and standard conditions are often ineffective for hindered substrates.[3][5]
Question 2: What are the recommended starting conditions for optimizing the reaction?
Answer:
For a challenging substrate like this compound, starting with a robust catalyst system is crucial.
-
Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands can promote the formation of a highly reactive palladium(0) species and sterically shield the metal center from inhibition by the pyridine nitrogen.[2][6] A common starting point is a pre-formed palladium catalyst or generating the active catalyst in situ from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with the chosen ligand.[7][8]
-
Base Selection: A strong base is often necessary to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) is frequently effective in challenging couplings.[1][6] Other bases to consider include cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK).[4][7]
-
Solvent Choice: Anhydrous polar aprotic solvents are generally preferred. Dioxane or toluene are common choices that have shown success in similar systems.[1][4]
Question 3: I am observing significant amounts of side products, such as homocoupling of the boronic acid and debromination of the starting material. How can I minimize these?
Answer:
The formation of byproducts is a common issue that can be addressed by carefully controlling the reaction conditions.
-
Minimizing Homocoupling: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[2][9] Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[10][11] Using a well-defined Pd(0) source or an efficient precatalyst system can also reduce homocoupling.[6]
-
Preventing Dehalogenation (Debromination): Dehalogenation can occur as a competing side reaction.[9] Optimizing the reaction temperature, base, and solvent can help favor the desired cross-coupling pathway. Sometimes, a lower reaction temperature can reduce the rate of dehalogenation.[6][9]
Frequently Asked Questions (FAQs)
Q1: Can I use a standard catalyst like Pd(PPh₃)₄ for the Suzuki coupling of this compound?
A1: While Pd(PPh₃)₄ is a versatile catalyst, it is often ineffective for sterically hindered substrates like this compound.[3] The steric bulk of the substrate can prevent efficient coordination to the palladium center when less bulky ligands like triphenylphosphine are used. More advanced catalyst systems with bulky, electron-rich ligands are generally required for good yields.[4][12]
Q2: How critical is the purity of my reagents and the reaction setup?
A2: Extremely critical. The Suzuki coupling is sensitive to impurities and atmospheric conditions. Using anhydrous and degassed solvents is essential to prevent side reactions like protodeboronation of the boronic acid and catalyst deactivation.[2][9] All solid reagents should be dried, and the reaction should be set up under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[1]
Q3: What is the optimal temperature for this reaction?
A3: The optimal temperature will depend on the specific catalyst system and solvent used. Generally, temperatures between 80°C and 110°C are employed.[1][10] It is advisable to screen a range of temperatures to find the best balance between reaction rate and the formation of byproducts. Higher temperatures can sometimes overcome the activation barrier for the oxidative addition of the C-Br bond but may also increase the rate of side reactions.[6]
Q4: Should I use a boronic acid or a boronic ester?
A4: For substrates prone to protodeboronation, using a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt can be advantageous.[2] However, boronic acids are more commonly used. If you suspect protodeboronation is an issue (indicated by the formation of 2-phenylpyridine), switching to a boronic ester is a good troubleshooting step.
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Hindered Bromopyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[1] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[1] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | General procedure for halo-aromatic rings.[1] |
| Acenaphthoimidazolylidene Pd Complex (0.05 mol%) | t-BuOK | Dioxane | - | - | >99 | Highly efficient for sterically hindered substrates.[4] |
Table 2: Effect of Base and Solvent on Suzuki Coupling Yield
| Base | Solvent | Yield (%) |
| K₂CO₃ | THF/H₂O | Low |
| Na₂CO₃ | Toluene/H₂O | Moderate |
| K₃PO₄ | Dioxane | High |
| Cs₂CO₃ | Dioxane | High |
| t-BuOK | Dioxane | Very High[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates and reaction scales.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., SPhos, 3.6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, phenylboronic acid, the palladium source, the ligand, and the base under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Solvent Addition: Add the degassed solvent to the flask via syringe.[6]
-
Degassing: Subject the reaction mixture to three cycles of vacuum followed by backfilling with the inert gas to ensure all oxygen is removed.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).[1][6] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (20 mL) and brine (20 mL).[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1][6]
Visualizations
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Caption: General experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromo-2-phenylpyridine by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3-bromo-2-phenylpyridine using column chromatography. Below you will find troubleshooting advice, frequently asked questions, a detailed experimental protocol, and illustrative workflows to assist in your laboratory work.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound.
Q1: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
If your compound remains at the origin (Rf = 0), the eluent is not polar enough. While 100% ethyl acetate is quite polar, for highly polar compounds, you may need to add a more polar solvent.
-
Solution: Try a solvent system containing a small percentage of methanol in dichloromethane (e.g., 1-5% methanol in DCM). Start with a low percentage of methanol and gradually increase it while monitoring the separation on a TLC plate.
Q2: The spots on my TLC plate are streaking. How can I resolve this?
Streaking is a common issue with nitrogen-containing compounds like pyridines on silica gel. This is often due to the interaction of the basic nitrogen with the acidic silanol groups on the silica surface.
-
Solutions:
-
Add a basic modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine (a few drops), into your eluent system. This will neutralize the acidic sites on the silica gel and improve the spot shape.
-
Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina.
-
Q3: I'm seeing co-elution of my product with an impurity. How can I improve the separation?
Co-elution occurs when the polarity of the desired compound and an impurity are very similar.
-
Solutions:
-
Optimize the solvent system: Experiment with different solvent systems. Sometimes, switching to a different solvent combination with similar polarity (e.g., dichloromethane/acetone instead of hexane/ethyl acetate) can alter the selectivity and improve separation.
-
Gradient elution: Instead of using a constant solvent composition (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can help separate closely eluting compounds. Start with a low polarity mobile phase and slowly increase the proportion of the more polar solvent.
-
Q4: My purified product seems to have decomposed on the column. How can I prevent this?
Some sensitive compounds can degrade on silica gel due to its acidic nature.
-
Solutions:
-
Deactivate the silica gel: Prepare a slurry of silica gel in your eluent containing 1% triethylamine to neutralize the acidic sites before packing the column.
-
Use an alternative stationary phase: Neutral alumina or Florisil can be gentler alternatives to silica gel for acid-sensitive compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A common starting point for phenylpyridine derivatives is a mixture of hexanes and ethyl acetate. Based on TLC analysis of similar compounds, a good starting ratio to try is in the range of 9:1 to 4:1 (hexane:ethyl acetate).
Q2: What is the expected Rf value for this compound?
The ideal Rf value for good separation during column chromatography is typically between 0.2 and 0.4. For this compound, you will likely achieve this Rf in a solvent system of hexane and ethyl acetate, with the exact ratio determined by TLC experiments.
Q3: Can I use "dry loading" for my sample?
Yes, dry loading is a suitable method, especially if your crude product has poor solubility in the initial chromatography eluent. To do this, dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q4: What are the common impurities I should expect from a Suzuki-Miyaura synthesis of this compound?
If this compound is synthesized via a Suzuki-Miyaura coupling of 2,3-dibromopyridine and phenylboronic acid, common impurities may include:
-
Homocoupling byproduct (biphenyl): This arises from the coupling of two phenylboronic acid molecules.
-
Starting materials: Unreacted 2,3-dibromopyridine and phenylboronic acid.
-
Protodeborylation product: Benzene, formed from the reaction of phenylboronic acid with residual water.
These impurities can often be separated through careful column chromatography.
Quantitative Data
The following table summarizes typical parameters for the column chromatography of this compound. Note that the optimal conditions should be determined empirically for each specific reaction mixture.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | Standard for many organic purifications. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | A gradient of 0% to 20% ethyl acetate in hexane is a good starting point. |
| Typical Rf Value | 0.2 - 0.4 | Adjust the solvent ratio to achieve this range on TLC for optimal separation. |
| Sample Loading | 1-5% of silica gel weight | Overloading the column can lead to poor separation. |
| Elution Mode | Gradient or Isocratic | Gradient elution is often preferred for complex mixtures. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound on a laboratory scale.
1. Preparation: a. TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a 9:1 mixture of hexane:ethyl acetate. Adjust the ratio to obtain an Rf value of approximately 0.3 for the desired product. b. Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent you plan to use.
2. Column Packing: a. Secure a glass chromatography column vertically. Ensure the stopcock is closed. b. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. c. Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles. d. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. e. Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
3. Sample Loading: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). b. Carefully apply the sample solution to the top of the silica gel using a pipette. c. Open the stopcock and allow the sample to adsorb onto the silica, draining the solvent until it is level with the top of the sand.
4. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Begin collecting fractions in test tubes. c. If using a gradient, gradually increase the polarity of the eluent as the column runs. d. Monitor the separation by collecting small spots from the column outlet and running TLC plates.
5. Product Isolation: a. Combine the fractions that contain the pure this compound, as determined by TLC analysis. b. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Visualizations
Caption: Troubleshooting workflow for column chromatography of this compound.
Caption: Experimental workflow for the purification of this compound.
Common side reactions in the synthesis of 3-Bromo-2-phenylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 3-Bromo-2-phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common strategies for synthesizing this compound are:
-
Bromination of 2-phenylpyridine: This involves the direct electrophilic bromination of a pre-formed 2-phenylpyridine core.
-
Cross-coupling reactions: Typically, this involves a Suzuki-Miyaura, Stille, or Negishi coupling of a di-substituted pyridine derivative (e.g., 2,3-dibromopyridine or 3-bromo-2-chloropyridine) with a phenylating agent (e.g., phenylboronic acid).
Q2: What are the most common side reactions observed during the synthesis?
A2: Common side reactions are highly dependent on the synthetic route chosen. For the bromination of 2-phenylpyridine, polybromination and the formation of regioisomers are common. In cross-coupling reactions, side products can arise from homo-coupling of the starting materials, debromination, and reactions involving the second halide in di-substituted pyridines.
Q3: How can I minimize the formation of polybrominated byproducts during the bromination of 2-phenylpyridine?
A3: To minimize polybromination, it is crucial to control the stoichiometry of the brominating agent. Using N-Bromosuccinimide (NBS) often provides better control over mono-bromination compared to liquid bromine. Additionally, monitoring the reaction closely by TLC or GC-MS and stopping it once the starting material is consumed can prevent over-reaction.
Q4: In a Suzuki coupling to form this compound, I am observing significant amounts of biphenyl. What is the cause and how can I prevent it?
A4: The formation of biphenyl is a result of the homo-coupling of phenylboronic acid. This side reaction is often promoted by high temperatures and the presence of oxygen. To mitigate this, ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and consider using a lower reaction temperature if feasible. The choice of palladium catalyst and ligands can also influence the extent of homo-coupling.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Bromination of 2-phenylpyridine
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature cautiously. - Ensure efficient stirring. |
| Suboptimal Brominating Agent | - If using Br₂, consider switching to NBS for better selectivity. - Ensure the purity of the brominating agent. |
| Formation of Regioisomers | - Optimize reaction temperature; lower temperatures may favor the desired isomer. - The choice of solvent can influence regioselectivity. |
| Product Loss During Workup | - Ensure complete extraction from the aqueous phase. - Optimize the solvent system for column chromatography to ensure good separation. |
Issue 2: Formation of Multiple Products in Suzuki Coupling with 2,3-Dibromopyridine
| Side Product | Potential Cause | Troubleshooting Steps |
| 2,3-Diphenylpyridine | Reaction at both bromine positions. | - Use a stoichiometric amount of phenylboronic acid (1.0-1.1 equivalents). - Lower the reaction temperature. - Use a catalyst system known for selective mono-arylation. |
| 2-Phenylpyridine | Debromination at the 3-position. | - Ensure strictly anaerobic conditions. - Use a milder base. - Reduce reaction time. |
| Biphenyl | Homo-coupling of phenylboronic acid. | - Degas all solvents and reagents thoroughly. - Maintain a positive pressure of inert gas. - Consider a different palladium precursor or ligand set. |
Experimental Protocols
Protocol 1: Bromination of 2-phenylpyridine
This protocol describes a general procedure for the selective mono-bromination of 2-phenylpyridine.
Materials:
-
2-phenylpyridine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-phenylpyridine (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Suzuki-Miyaura Coupling of 2,3-Dibromopyridine
This protocol outlines a method for the selective mono-arylation of 2,3-dibromopyridine.
Materials:
-
2,3-Dibromopyridine
-
Phenylboronic acid
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine 2,3-dibromopyridine (1.0 eq), phenylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).
-
Seal the flask and purge with argon for 15 minutes.
-
Add 1,4-dioxane and degassed water (4:1 v/v).
-
Add Pd(PPh₃)₄ (0.03 eq) under a positive pressure of argon.
-
Heat the mixture to 80 °C and stir vigorously for 12 hours, monitoring by GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizations
Troubleshooting guide for Negishi coupling with 3-Bromo-2-phenylpyridine
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the Negishi coupling reaction, with a specific focus on the substrate 3-bromo-2-phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the Negishi coupling and why is it used for synthesizing derivatives of this compound?
The Negishi coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex.[1][2] It is particularly effective for substrates like this compound because organozinc reagents exhibit high reactivity and functional group tolerance.[1][3] This allows for the coupling of various organic groups onto the pyridine ring under relatively mild conditions, which is crucial in the synthesis of complex molecules for pharmaceuticals and materials science.
Q2: What are the essential components for a successful Negishi coupling with this compound?
A successful reaction requires four key components:
-
Aryl Halide: this compound. Bromides are generally more reactive than chlorides, offering a good balance of reactivity and stability.[4]
-
Organozinc Reagent (R-ZnX): This provides the carbon nucleophile. It can be prepared in situ from an organolithium or Grignard reagent, or by direct insertion of zinc into an organic halide.[3][5]
-
Palladium or Nickel Catalyst: A Pd(0) species is most commonly used. This is often generated in situ from a Pd(II) precatalyst or by using a stable Pd(0) complex like Pd(PPh₃)₄.[1][6]
-
Anhydrous Solvent: Tetrahydrofuran (THF) is the most common solvent, as it effectively solvates the organometallic species involved.[4] The reaction is highly sensitive to moisture and air.[1][7]
Q3: How is the organozinc reagent typically prepared and what are the critical considerations?
Organozinc reagents (RZnX) are often prepared via transmetalation. A common route involves first forming a Grignard (RMgX) or organolithium (RLi) reagent, which is then reacted with a zinc halide salt like ZnCl₂ or ZnBr₂.[3]
Critical Considerations:
-
Anhydrous Conditions: The preparation must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents, as both the intermediates (Grignard/organolithium) and the final organozinc product are highly sensitive to moisture and oxygen.[1][7]
-
Purity of Starting Materials: The quality of the zinc salt and the organic halide used for the reagent preparation is crucial for reactivity.
-
Additives: The presence of lithium salts (e.g., LiCl), often from the preparation method, can break up organozinc aggregates and increase reactivity, which is beneficial for the coupling step.[8][9]
Troubleshooting Guide
Problem 1: Low to No Product Yield
Q: My reaction with this compound is resulting in a low yield or has failed completely. What are the potential causes and solutions?
Low or no yield is the most common issue and can stem from several factors related to the catalyst, reagents, or reaction conditions.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield.
Detailed Solutions:
-
Catalyst Inactivity or Inhibition:
-
Cause: The active catalyst is Pd(0). If using a Pd(II) precatalyst (like PdCl₂(PPh₃)₂), it may not be reducing to Pd(0) efficiently. Furthermore, the nitrogen atom on the pyridine ring of the substrate or product can coordinate to the palladium center, inhibiting its catalytic activity.[10]
-
Solution:
-
Use a well-defined Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4][6]
-
Employ modern, highly active catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃. These ligands can promote the desired reaction steps and reduce catalyst inhibition.[1][11]
-
Consider using a nickel-based catalyst, which can sometimes be more robust for heteroaromatic substrates.[1]
-
-
-
Poor Organozinc Reagent Quality:
-
Cause: Organozinc reagents are highly sensitive to moisture and air.[1] Incomplete formation or decomposition due to trace water or oxygen will lead to lower effective concentrations and introduce byproducts.
-
Solution:
-
Ensure all glassware is flame-dried or oven-dried immediately before use.
-
Use anhydrous solvents and high-purity, dry zinc salts (e.g., ZnCl₂).
-
Prepare the reagent under a strict inert atmosphere (argon or nitrogen).
-
Use a slight excess (1.2–1.5 equivalents) of the organozinc reagent to ensure the complete consumption of the limiting aryl bromide.[4]
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction kinetics may be slow at room temperature, or conversely, the catalyst may decompose at excessively high temperatures.
-
Solution:
-
Begin the reaction at room temperature and monitor its progress by TLC or GC-MS. If the reaction is sluggish, gently heat the mixture to 40–60°C.[4]
-
Ensure the solvent (typically THF) is anhydrous and degassed to remove dissolved oxygen.
-
-
Problem 2: Reaction Stalls Before Completion
Q: My reaction starts, but it stops at 30-60% conversion, even after extended time or heating. What's causing it to stall?
-
Cause A: Catalyst Decomposition. The palladium catalyst has a finite lifetime and can decompose over the course of the reaction, especially with prolonged heating.[10]
-
Solution: Switch to a more robust catalyst system. Catalysts with bulky, bidentate phosphine ligands like dppf (in PdCl₂(dppf)) or Xantphos are often more stable and resistant to decomposition.[10] Adding a fresh portion of the catalyst to the stalled reaction can sometimes restart it, although this is not ideal.
-
-
Cause B: Product Inhibition. The coupled product, which contains a bipyridyl-like structure, can act as a ligand and bind strongly to the palladium catalyst, effectively sequestering it from the catalytic cycle and causing inhibition.[10]
-
Solution: Using a ligand that binds more strongly to palladium than the product can help mitigate this issue. Again, bulky electron-rich phosphine ligands are a good choice. Running the reaction at more dilute conditions may also help reduce the rate of product inhibition.
-
Problem 3: Significant Side Product Formation
Q: I'm getting my desired product, but also significant amounts of homocoupled byproducts and/or debrominated starting material. How can I suppress these?
-
Cause A: Homocoupling. The formation of R-R (from the organozinc) and Ar-Ar (from the aryl bromide) is a common side reaction. It can arise from a second transmetalation step or other undesired pathways.[1]
-
Solution: This often relates to the quality and stoichiometry of the organozinc reagent. Ensure the reagent is prepared cleanly and added slowly to the reaction mixture. Using a highly efficient catalyst that favors the cross-coupling pathway can also minimize homocoupling.
-
-
Cause B: Debromination (Protonolysis). The appearance of 2-phenylpyridine (where the bromine has been replaced by a hydrogen) indicates the presence of a proton source, most commonly water.[1]
Data & Protocols
Table 1: Effect of Catalyst System on Negishi Couplings of Aryl Halides
This table summarizes representative data from the literature on how catalyst and ligand choice can affect the outcome of Negishi couplings involving aryl halides.
| Catalyst Precursor | Ligand | Substrate Type | Yield (%) | Reference |
| Pd₂(dba)₃ | P(2-furyl)₃ | 3-Bromopyridine | 33% | [8] |
| Pd₂(dba)₃ | SPhos | Cycloalkenyl Triflates | >70% | [8] |
| Pd(OAc)₂ | PCyp₃ | Alkyl Bromides | 70% | [12] |
| PdCl₂(dppf) | dppf | Aryl Bromide | Good conversion | [13] |
| Pd(PPh₃)₄ | PPh₃ | 2-Bromopyridine | Good yields | [1] |
Note: Yields are highly substrate and condition-dependent. This table serves as a general guide for catalyst selection.
Key Experimental Protocol: Negishi Coupling of this compound
This protocol describes a general procedure for coupling this compound with an arylzinc chloride reagent.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (for organozinc prep, 1.5 eq)
-
n-Butyllithium (1.5 eq)
-
Anhydrous Zinc Chloride (ZnCl₂, 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
Part A: In Situ Preparation of the Arylzinc Reagent
-
Under an argon atmosphere, add the aryl bromide (1.5 eq) to a flame-dried Schlenk flask containing anhydrous THF.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.5 eq) dropwise. Stir for 30 minutes at -78°C to form the aryllithium reagent.
-
In a separate flask, dissolve anhydrous ZnCl₂ (1.5 eq) in THF.
-
Slowly transfer the ZnCl₂ solution via cannula to the aryllithium solution at -78°C.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The arylzinc reagent is now ready for use.
Part B: The Cross-Coupling Reaction
-
In a separate, flame-dried Schlenk flask, dissolve this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) in anhydrous THF.
-
Slowly add the freshly prepared arylzinc reagent solution from Part A to this mixture at room temperature via cannula.
-
Stir the reaction at room temperature or heat gently to 40-50°C. Monitor the reaction's progress by TLC or GC-MS until the this compound is consumed.
-
Once complete, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Catalytic Cycle Visualization
Caption: The catalytic cycle of the Negishi coupling.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Organozinc Reagents [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Negishi Coupling | NROChemistry [nrochemistry.com]
- 8. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal from 3-Bromo-2-phenylpyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reactions involving 3-Bromo-2-phenylpyridine.
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalysts from this compound reaction mixtures, offering step-by-step solutions.
Scenario 1: High Levels of Residual Palladium Detected Post-Purification
-
Symptom: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis reveals palladium levels exceeding the acceptable limits set by regulatory bodies like the International Council for Harmonisation (ICH).[1]
-
Possible Cause 1: Ineffective Scavenger. The chosen scavenger may not be optimal for the specific palladium species present in the reaction mixture. The nitrogen atom in the pyridine ring of this compound can coordinate with palladium, making it more difficult to remove.[2]
-
Solution:
-
Scavenger Screening: Test a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based) to identify the most effective one for your system.[3][4] Thiol-based scavengers are often effective for various forms of palladium.[3]
-
Optimize Conditions: Adjust the scavenger loading (equivalents relative to palladium), temperature, and treatment time. Increased temperature and longer reaction times can improve scavenger efficiency.[2]
-
-
-
Possible Cause 2: Presence of Soluble Palladium Species. Standard filtration is ineffective against soluble palladium complexes.
-
Possible Cause 3: Palladium-Product Interaction. The this compound product itself may form a stable complex with the palladium catalyst, hindering its removal.[2]
-
Solution:
-
pH Adjustment: Altering the pH of the solution can sometimes disrupt the palladium-product complex, facilitating removal.
-
Competitive Ligand Addition: Introducing a ligand that binds more strongly to the palladium than the product can displace the product from the palladium complex.
-
-
Scenario 2: Product Loss During Palladium Removal
-
Symptom: Significant decrease in product yield after the palladium removal step.
-
Possible Cause 1: Adsorption of Product onto Scavenger or Adsorbent. The purification medium may non-specifically bind to the desired product. This is a known issue with materials like activated carbon.[2]
-
Solution:
-
Reduce Adsorbent Amount: Use the minimum effective amount of the scavenger or adsorbent.
-
Scavenger Selection: Screen for a scavenger with lower affinity for your product.
-
Solvent Wash: After filtration, wash the scavenger or adsorbent with a fresh portion of the solvent to recover any adsorbed product.
-
-
-
Possible Cause 2: Product Degradation. The conditions used for palladium removal (e.g., high temperature, reactive scavenger) may be degrading the this compound product.
-
Solution:
-
Milder Conditions: Use milder temperatures and shorter treatment times.
-
Inert Atmosphere: Perform the scavenging process under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from reactions involving this compound?
A1: The nitrogen atom in the pyridine ring of this compound can act as a ligand, forming a stable complex with the palladium catalyst. This coordination can increase the solubility of the palladium species and make it more difficult to remove by simple filtration or precipitation.[2]
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory agencies like the ICH have established guidelines for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration, which often translates to a concentration limit of 10 parts per million (ppm) in the final API, depending on the maximum daily dose.[1][5]
Q3: What are the most common methods for removing palladium catalysts?
A3: Common methods for palladium removal include:
-
Adsorption: Using materials like activated carbon or silica gel.[1]
-
Chromatography: Column chromatography is a standard purification technique that can effectively reduce palladium levels.[1]
-
Scavenging: Employing solid-supported reagents (scavengers) with functional groups that selectively bind to palladium.[3][5]
-
Crystallization: Purifying the product by crystallization can significantly lower palladium content.[1]
-
Filtration: Effective for removing heterogeneous catalysts like palladium on carbon (Pd/C).[2]
Q4: How do I choose the right palladium scavenger?
A4: The selection of a suitable scavenger depends on several factors:[6]
-
Palladium Oxidation State: The oxidation state of the palladium (e.g., Pd(0) or Pd(II)) can influence its affinity for different scavengers.
-
Solvent System: The scavenger must be compatible with the reaction solvent.
-
Nature of the Product: The scavenger should not react with or have a high affinity for your this compound product.
-
Cost and Scalability: For larger-scale synthesis, the cost and ease of handling the scavenger are important considerations.
Q5: How can I quantify the amount of residual palladium in my product?
A5: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[7][8] Other techniques include atomic absorption spectroscopy (AAS) and X-ray fluorescence (XRF).[7]
Data Presentation
Table 1: Comparison of Palladium Scavenging Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Thiol-Based Scavengers | >95% | High selectivity for palladium, effective for various Pd species.[3] | Can be more expensive than other methods. |
| Amine-Based Scavengers | 80-95% | Effective for certain palladium complexes. | May interact with acidic functional groups in the product. |
| Activated Carbon | 70-90% | Cost-effective.[2] | Non-specific, can lead to product loss.[2] |
| Crystallization | Variable | Can be highly effective for purifying crystalline products. | Not suitable for all compounds, may require optimization of solvent systems.[1] |
Table 2: Typical Palladium Levels Before and After Treatment
| Treatment Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Reference |
| Thiol-Based Scavenger | 2400 | ≤ 16 | [3] |
| Activated Carbon | ~2000 | ~600 | [4] |
| Crystallization & Scavenger | 2000-3000 | < 10 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging using a Thiol-Based Resin
-
Reaction Work-up: After the completion of the this compound reaction, perform a standard aqueous work-up to remove water-soluble impurities.
-
Solvent Exchange: If the reaction solvent is not compatible with the scavenger, exchange it for a suitable solvent (e.g., toluene, THF, or ethyl acetate).
-
Scavenger Addition: Add the thiol-based scavenger resin (typically 2-10 weight equivalents relative to the theoretical amount of palladium) to the solution of the crude product.
-
Stirring: Stir the mixture at a specified temperature (e.g., 25-60 °C) for a designated period (e.g., 2-24 hours). The optimal time and temperature should be determined experimentally.[2]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the scavenger resin.
-
Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the product for residual palladium content using ICP-MS.[7][8]
Protocol 2: Quantification of Residual Palladium by ICP-MS (General Outline)
-
Sample Preparation: Accurately weigh a sample of the purified this compound product. Digest the sample using a mixture of concentrated nitric acid and hydrochloric acid in a closed vessel, often with microwave assistance, to bring the palladium into solution.[10]
-
Standard Preparation: Prepare a series of palladium standard solutions of known concentrations.[8]
-
Instrument Calibration: Calibrate the ICP-MS instrument using the prepared palladium standards to generate a calibration curve.
-
Sample Analysis: Introduce the digested sample solution into the ICP-MS. The instrument will measure the intensity of the palladium signal.
-
Quantification: Determine the concentration of palladium in the sample by comparing its signal intensity to the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for palladium removal.
Caption: Decision-making for scavenger selection.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. cphi-online.com [cphi-online.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. arborassays.com [arborassays.com]
- 8. arborassays.com [arborassays.com]
- 9. researchgate.net [researchgate.net]
- 10. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Stability and storage conditions for 3-Bromo-2-phenylpyridine
Technical Support Center: 3-Bromo-2-phenylpyridine
This technical support guide provides essential information for researchers, scientists, and drug development professionals working with this compound. It includes frequently asked questions (FAQs) and troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.[1][2] The compound should be protected from light and stored away from heat sources, open flames, and sparks.[1] For long-term storage, maintaining a dry, inert atmosphere, for instance by storing under nitrogen, is recommended.
Q2: What are the known stability issues with this compound?
Q3: What are the main incompatible materials to avoid with this compound?
A3: this compound should not be stored or handled with strong oxidizing agents and strong acids.[1] Contact with these substances can lead to vigorous and potentially hazardous reactions.
Summary of Storage and Stability Data
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Some suppliers suggest room temperature.[6][7] | To minimize thermal degradation. |
| Light | Store in a dark container, protected from light. | To prevent photodegradation. Brominated aromatic compounds can be susceptible to UV-induced dehalogenation.[4][5] |
| Moisture | Keep container tightly sealed in a dry environment. | To prevent hydrolysis. |
| Atmosphere | For long-term storage, consider an inert atmosphere (e.g., under nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |
| Incompatibilities | Strong oxidizing agents, strong acids.[1] | To avoid exothermic and hazardous reactions. |
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a common application for this compound. However, challenges can arise, particularly due to the steric hindrance from the 2-phenyl group and potential catalyst inhibition by the pyridine nitrogen.[8]
Problem 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Catalyst Inhibition | The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[8] Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can mitigate this issue.[3][9] |
| Inefficient Oxidative Addition | The C-Br bond at the 3-position, influenced by the adjacent phenyl group, might be challenging for the catalyst to break. Using a more active catalyst system, such as a palladacycle precatalyst (e.g., G3 or G4 Buchwald precatalysts), can enhance the rate of oxidative addition. Increasing the reaction temperature may also be beneficial, but should be done cautiously to avoid side reactions.[3] |
| Poor Reagent Quality | The boronic acid reagent may have degraded. Boronic acids can undergo protodeboronation or form unreactive boroxines.[10] It is advisable to use fresh or properly stored boronic acid. Alternatively, more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can be used.[3] |
| Suboptimal Base or Solvent | The choice of base and solvent is critical. For sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate.[3] Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.[8][11] |
Problem 2: Presence of significant side products.
| Side Product | Possible Cause & Explanation | Suggested Solution |
| Dehalogenation of Starting Material | The aryl bromide is reduced to the corresponding arene. This can occur after oxidative addition if the palladium intermediate reacts with a hydrogen source in the reaction mixture.[12] | Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxygen. Use thoroughly degassed solvents. The choice of ligand and base can also influence this side reaction. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen or if the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient.[13] | Thoroughly degas all solvents and the reaction mixture. Using a direct Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst can minimize the presence of Pd(II) species that promote homocoupling.[10][13] |
| Protodeboronation | The boronic acid is converted back to the corresponding arene. This is often caused by excess water or acidic conditions.[12] | Use anhydrous solvents and a carefully controlled amount of water if a biphasic system is required. Employing more stable boronic esters can also prevent this side reaction.[3] |
Experimental Protocols
Representative Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound, phenylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the removal of oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the anhydrous solvent and degassed water (e.g., in a 4:1 to 10:1 ratio of dioxane to water) via syringe.[8][11]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,3-diphenylpyridine.[8][11]
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Signaling Pathways
Derivatives of 2,3-diphenylpyridine, synthesized from this compound, have shown potential as anticancer agents by inhibiting key signaling pathways involved in tumor growth and proliferation, such as the VEGFR-2 and CDK2/Cyclin E pathways.[14]
VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are crucial for tumor growth.[15][16][17] Small molecule inhibitors can block the ATP-binding site of VEGFR-2, preventing its activation and downstream signaling.[17]
CDK2/Cyclin E Signaling Pathway Inhibition
The Cyclin E/CDK2 complex plays a vital role in the progression of the cell cycle from the G1 to the S phase.[6][18] Dysregulation of this complex is a hallmark of many cancers.[19] Inhibitors can block the activity of CDK2, leading to cell cycle arrest.[19][20]
References
- 1. Analysis of thermal degradation of bis(2-phenylpyridine) (acetylacetonate)iridium(iii) (Ir(ppy)2(acac)) using spectroelectrochemistry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 19. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclin E-cdk2 activation is associated with cell cycle arrest and inhibition of DNA replication induced by the thymidylate synthase inhibitor Tomudex - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid debromination in 3-Bromo-2-phenylpyridine reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 3-Bromo-2-phenylpyridine, with a focus on preventing the undesired side-reaction of debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with this compound?
A1: Debromination is an undesired side reaction where the bromine atom at the 3-position of the pyridine ring is replaced by a hydrogen atom, leading to the formation of 2-phenylpyridine. This is problematic because it consumes your starting material, reduces the yield of the desired product, and complicates the purification process due to the structural similarity of the byproduct to the starting material and desired product.
Q2: Which types of reactions involving this compound are most susceptible to debromination?
A2: Several common reaction types are prone to debromination:
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck): The mechanism often involves the formation of a palladium-hydride species which can lead to reductive dehalogenation.[1] N-heterocyclic halides, such as this compound, can be particularly susceptible.
-
Lithiation (Halogen-Lithium Exchange): Formation of 3-lithio-2-phenylpyridine is a powerful method for introducing electrophiles. However, the highly basic lithiated intermediate can be readily protonated by trace amounts of water or other protic sources in the reaction, yielding the debrominated 2-phenylpyridine.
-
Grignard Reagent Formation: Similar to lithiation, the Grignard reagent formed from this compound is a strong base and will react with any protic source, leading to the debrominated product.[2]
Q3: What are the primary factors that promote debromination in palladium-catalyzed cross-coupling reactions?
A3: Key factors include:
-
High Reaction Temperatures and Prolonged Reaction Times: These conditions can increase the rate of catalyst decomposition and the formation of palladium-hydride species responsible for debromination.
-
Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote debromination. Milder inorganic bases are often a better choice.
-
Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its associated ligands are crucial. While highly active catalysts can be beneficial, they can also promote the undesired debromination pathway if not carefully selected.
-
Presence of Hydride Sources: Water, alcohols, or even certain solvents can act as hydride donors, leading to the reductive cleavage of the C-Br bond.
Troubleshooting Guides
Issue 1: Significant formation of 2-phenylpyridine in Suzuki-Miyaura Coupling
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Inappropriate Base Selection | Switch from strong organic bases (e.g., NaOtBu) to milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These have been shown to minimize debromination in couplings with bromopyridines. |
| Suboptimal Ligand Choice | Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos can promote the desired reductive elimination over the debromination pathway. For heteroaryl substrates, dppf can also be effective. |
| High Reaction Temperature | Lower the reaction temperature. While this may slow down the reaction, it can significantly reduce the rate of debromination. Monitor the reaction progress carefully to find the optimal balance. |
| Solvent Effects | Use aprotic solvents like dioxane or toluene. In some cases, solvents like DMF have been observed to promote more dehalogenation. |
Illustrative Data for Suzuki-Miyaura Coupling of Substituted Bromopyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of Coupled Product | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[3] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | High | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[3] |
| PdCl₂(dppf) (3 mol%) | Na₂CO₃ | Toluene / EtOH / H₂O | 80 | 12 | 80-90 | For various bromopyridines. |
Note: This data is for illustrative purposes with similar substrates. Actual yields with this compound may vary and require optimization.
Issue 2: Low yield and formation of 2-phenylpyridine in Lithiation or Grignard Reactions
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Presence of Protic Impurities | Ensure all glassware is flame- or oven-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure all other reagents are anhydrous. | | Incomplete Reaction with Electrophile | Add the electrophile slowly at low temperature (-78 °C for lithiation) to ensure it reacts with the organometallic intermediate as it is formed. Allow the reaction to stir for an adequate time at low temperature before warming. | | Atmospheric Moisture | Maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the entire process, from setup to workup. Use septa and syringes for all transfers of reagents and solvents. | | Grignard Reagent Initiation Issues | Activate the magnesium turnings before use. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction.[4] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines and is designed to minimize debromination.[3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.036 mmol, 3.6 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv.)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous toluene under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask containing the other reagents.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time required for complete consumption of the starting material to avoid prolonged heating.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Lithiation and Electrophilic Quench
This protocol details the lithiation of this compound, emphasizing the rigorous exclusion of protic sources.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
n-Butyllithium (n-BuLi) (1.1 mmol, 1.1 equiv., solution in hexanes)
-
Electrophile (1.2 mmol, 1.2 equiv.)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
Procedure:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under a positive pressure of Argon.
-
Add this compound to the flask and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add the electrophile dropwise to the solution while maintaining the temperature at -78 °C.
-
Continue stirring at -78 °C for another 1-2 hours, then slowly warm the reaction to room temperature and stir for an additional hour.
-
Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for debromination in Suzuki-Miyaura coupling.
Caption: Experimental workflow for the lithiation of this compound.
References
Technical Support Center: Minimizing Homocoupling in 3-Bromo-2-phenylpyridine Cross-Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-bromo-2-phenylpyridine. The focus is on minimizing the formation of homocoupling byproducts to improve reaction efficiency and simplify purification.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is a common side reaction where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl byproduct. In the case of coupling this compound with a generic arylboronic acid (Ar-B(OH)₂), the desired product is 2-phenyl-3-arylpyridine, while the primary homocoupling byproduct would be the corresponding biaryl (Ar-Ar). A secondary, and generally less common, homocoupling of the aryl halide can also occur.
Q2: What are the main causes of homocoupling?
A2: The primary drivers of boronic acid homocoupling are the presence of palladium(II) species and oxygen in the reaction mixture.[1] Pd(II) can directly mediate the homocoupling of boronic acids.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[2]
Q3: Why is this compound a particularly challenging substrate?
A3: The pyridine nitrogen in this compound can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and reduced reaction rates.[3] This can sometimes create conditions that favor side reactions like homocoupling if the desired cross-coupling is slow.
Q4: How can I detect and quantify homocoupling byproducts?
A4: Homocoupling byproducts can be detected and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] By integrating the signals corresponding to the desired product and the homocoupling byproduct in the crude reaction mixture, their relative ratio can be determined.
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling of this compound, with a focus on minimizing homocoupling.
Issue 1: Significant Formation of Homocoupling Byproduct
Possible Causes & Recommended Solutions
| Cause | Solution | Rationale |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. | Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of boronic acids.[2] |
| Use of Pd(II) Precatalyst | If using a Pd(II) source like Pd(OAc)₂ or PdCl₂, consider switching to a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄. Alternatively, the addition of a mild reducing agent like potassium formate can help to keep the palladium in its active Pd(0) state. | Pd(II) species can directly catalyze the homocoupling of boronic acids as a competing pathway to the main catalytic cycle.[2] |
| Inappropriate Ligand | Employ bulky, electron-rich phosphine ligands. Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective. | Bulky ligands can sterically hinder the formation of intermediates that lead to homocoupling and promote the desired reductive elimination step.[6][7] |
| Slow Reaction Rate | Optimize the reaction temperature. While higher temperatures can sometimes increase the rate of the desired reaction, they can also accelerate side reactions. Find the lowest temperature that provides a reasonable reaction rate. | A sluggish desired reaction can allow competing side reactions like homocoupling to become more prominent. |
| High Instantaneous Concentration of Boronic Acid | Add the boronic acid solution slowly to the reaction mixture over a period of time rather than all at once. | Keeping the concentration of the boronic acid low at any given time can disfavor the bimolecular homocoupling reaction.[2] |
Issue 2: Low Yield of the Desired Cross-Coupled Product
Possible Causes & Recommended Solutions
| Cause | Solution | Rationale |
| Catalyst Inhibition | The pyridine nitrogen can coordinate to the palladium catalyst. Using bulky phosphine ligands can shield the metal center and mitigate this effect. | Catalyst inhibition slows down the desired cross-coupling, making side reactions more competitive.[3] |
| Inefficient Transmetalation | The choice of base is critical. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH. The base must be sufficiently strong to activate the boronic acid but not so strong that it promotes side reactions. | The base facilitates the transmetalation step of the catalytic cycle. An inappropriate base can lead to poor reaction efficiency.[8] |
| Protodeboronation | This is the cleavage of the C-B bond of the boronic acid by a proton source. Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are generally more stable. | Loss of the boronic acid to protodeboronation reduces the amount available for the cross-coupling reaction.[6] |
| Poor Solvent Choice | Aprotic solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are commonly used. The optimal solvent system is substrate-dependent and may require screening. | The solvent affects the solubility of reagents and the stability of catalytic intermediates. |
Data Presentation: Impact of Reaction Parameters on Homocoupling
The following tables summarize the expected impact of various reaction parameters on the yield of the desired cross-coupled product versus the homocoupling byproduct in the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The data is representative and based on trends observed for similar bromopyridine substrates.
Table 1: Effect of Palladium Catalyst and Ligand
Reaction Conditions: this compound (1.0 mmol), Arylboronic Acid (1.2 mmol), K₃PO₄ (2.0 mmol), Toluene/H₂O (4:1), 100 °C, 12 h.
| Catalyst System | Catalyst Loading (mol%) | Expected Cross-Coupling Yield (%) | Expected Homocoupling Byproduct (%) |
| Pd(PPh₃)₄ | 3 | 75 - 85 | 5 - 15 |
| Pd(OAc)₂ / PPh₃ | 2 / 4 | 70 - 80 | 10 - 20 |
| Pd₂(dba)₃ / SPhos | 1 / 2 | 90 - 98 | < 5 |
| PdCl₂(dppf) | 3 | 80 - 90 | 5 - 10 |
Table 2: Effect of Base and Solvent
Reaction Conditions: this compound (1.0 mmol), Arylboronic Acid (1.2 mmol), Pd₂(dba)₃/SPhos (1/2 mol%), 100 °C, 12 h.
| Base | Solvent | Expected Cross-Coupling Yield (%) | Expected Homocoupling Byproduct (%) |
| K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 85 - 95 | 5 - 10 |
| K₃PO₄ | Toluene | 90 - 98 | < 5 |
| Cs₂CO₃ | THF | 92 - 99 | < 5 |
| NaOEt | Ethanol | 60 - 75 | 15 - 25 |
Experimental Protocols
Representative Protocol for Minimizing Homocoupling
This protocol is a starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.02 mmol, 2 mol%)
-
Anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv., finely ground)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
In a separate vial under an inert atmosphere, dissolve Pd₂(dba)₃ and SPhos in 1 mL of degassed toluene.
-
Add the remaining degassed toluene (4 mL) to the Schlenk flask containing the solids.
-
Stir the mixture and begin heating to 100 °C.
-
Once the reaction temperature is reached, add the catalyst solution via syringe.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Relationship for Minimizing Homocoupling
References
- 1. Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. azom.com [azom.com]
- 5. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.rug.nl [pure.rug.nl]
Technical Support Center: Optimizing Suzuki Reactions of 3-Bromo-2-phenylpyridine
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing the base selection in Suzuki-Miyaura cross-coupling reactions of 3-Bromo-2-phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of this compound?
A1: The base is a critical component of the catalytic cycle, primarily responsible for the activation of the organoboron reagent (e.g., phenylboronic acid). It facilitates the transmetalation step by forming a more nucleophilic boronate species (e.g., [Ar-B(OH)3]⁻), which then transfers its organic group to the palladium catalyst. The choice and strength of the base can significantly influence the reaction rate and overall yield.
Q2: Why are Suzuki reactions with this compound challenging?
A2: The Suzuki coupling of pyridine halides like this compound can be challenging due to the pyridine nitrogen's ability to coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition, slowing down the reaction and reducing yields. Additionally, the steric hindrance from the 2-phenyl group can impede the oxidative addition and reductive elimination steps of the catalytic cycle, requiring careful optimization of reaction conditions, including the base.
Q3: What are the most common side reactions related to improper base selection, and how can they be minimized?
A3: Two common side reactions are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often exacerbated by strong bases and the presence of water. To minimize this, one can use milder bases like K₂CO₃ or KF, or switch to more stable boronic esters (e.g., pinacol esters).
-
Homocoupling: The formation of biphenyl from the coupling of two phenylboronic acid molecules can occur, often promoted by the presence of oxygen. While not solely a base-related issue, ensuring thoroughly degassed solvents and maintaining an inert atmosphere is crucial.
Q4: Can organic bases be used for this reaction?
A4: While inorganic bases are more common and often more effective for Suzuki reactions, organic bases such as triethylamine (TEA) can be used. However, they are generally considered less effective than inorganic bases like carbonates and phosphates in many Suzuki coupling scenarios.[1]
Troubleshooting Guide
Issue: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Ineffective Base | The base may be too weak to efficiently form the active boronate species. Consider screening a range of bases from mild (K₂CO₃, Na₂CO₃) to stronger (K₃PO₄, Cs₂CO₃). For sterically hindered substrates, a stronger base is often required. |
| Catalyst Inhibition | The pyridine nitrogen may be deactivating the palladium catalyst. Ensure the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can shield the palladium center. |
| Poor Solubility of Base | Inorganic bases often have poor solubility in organic solvents. Ensure vigorous stirring and consider a solvent system that can partially dissolve the base, such as a mixture of dioxane/water or toluene/water. |
| Protodeboronation of Boronic Acid | Your boronic acid may be degrading. Switch to a milder base (e.g., KF) or use a more stable boronic acid derivative like a pinacol ester. |
| Reaction Temperature Too Low | Sterically hindered substrates often require higher temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature, for example, from 80°C to 110°C. |
Data Presentation: Comparative Performance of Bases
Table 1: Effect of Various Bases on Suzuki Coupling Yields of Bromopyridine Derivatives and Aryl Bromides
| Aryl Halide Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | K₃PO₄ | Toluene/H₂O | 100 | 24 | 45 | [2] |
| 3-Bromopyridine | Cs₂CO₃ | Toluene/H₂O | 100 | 24 | 35 | [2] |
| 2-Bromopyridine | K₂CO₃ | DMF/H₂O | 120 | 0.17 | ~70 | [3] |
| 5-Bromo-2-methylpyridin-3-amine | K₃PO₄ | Dioxane/H₂O | 85-95 | N/A | Moderate to Good | [4] |
| 4-Bromotoluene | Na₂CO₃ | DMF/H₂O | 80 | 0.5 | 98 | [5] |
| 4-Bromotoluene | K₂CO₃ | DMF/H₂O | 80 | 1 | 95 | [5] |
| 4-Bromotoluene | K₃PO₄ | DMF/H₂O | 80 | 1.5 | 92 | [5] |
| 4-Bromotoluene | TEA | DMF/H₂O | 80 | 3 | 75 | [5] |
Note: The data presented is for analogous substrates and should be used as a guideline. Optimal conditions for this compound may vary and require experimental optimization.
Experimental Protocols
General Protocol for Base Screening in the Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a starting point for screening different bases. It is recommended to run small-scale reactions in parallel to identify the optimal base.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or a pre-catalyst system like XPhos Pd G3, 1-2 mol%)
-
Base (2.0 equiv) - e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water in a 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial, add this compound, phenylboronic acid, the selected base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 90-100°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle and the role of the base.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-2-phenylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Bromo-2-phenylpyridine. It includes frequently asked questions, detailed experimental protocols, troubleshooting guides, and comparative data to facilitate the successful scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
The most robust and widely used methods for synthesizing the 2-phenylpyridine scaffold are palladium-catalyzed cross-coupling reactions.[1] These methods are valued for their efficiency, functional group tolerance, and generally high yields.[1] The primary strategies include:
-
Suzuki-Miyaura Coupling: This is often the preferred method, reacting a dihalopyridine (like 3-bromo-2-chloropyridine or 2,3-dibromopyridine) with phenylboronic acid in the presence of a palladium catalyst and a base.[2][3] It is known for its tolerance of various functional groups.[4]
-
Stille Coupling: This reaction uses an organostannane reagent, such as phenyltributyltin, to couple with the halopyridine.[1][4] While effective, the high toxicity of organotin compounds is a significant drawback.[4]
-
Negishi Coupling: This method utilizes an organozinc reagent (e.g., phenylzinc chloride) and is catalyzed by a palladium or nickel complex.[1][4] It is particularly useful for substrates that may be sensitive to the basic conditions of the Suzuki-Miyaura coupling.[4]
Q2: Which starting material is best for a selective synthesis of this compound via Suzuki coupling?
For a selective synthesis, 3-Bromo-2-chloropyridine is an excellent starting material.[3] The differential reactivity of the C-Cl and C-Br bonds allows for a selective Suzuki-Miyaura coupling at the 2-position (the chloro position) under specific catalytic conditions, leaving the bromo group at the 3-position intact for further functionalization.
Q3: What are the critical parameters to control for a successful and scalable synthesis?
Several parameters are crucial for optimizing the yield and purity of this compound:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and its associated ligand is highly dependent on the substrate. Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf).[4][5]
-
Base Selection (for Suzuki-Miyaura): An appropriate base, such as potassium carbonate (K₂CO₃), is required for the transmetalation step.[4][6] The base must be sufficiently strong but not so reactive that it causes degradation of the starting materials or product.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used.[4][6] The solvent system must be able to dissolve the various components of the reaction mixture.
-
Temperature and Reaction Time: Reaction temperature significantly influences the reaction rate. Reactions are typically heated to reflux (80-110°C) and monitored until completion, which usually occurs within a few hours.[5][6]
-
Inert Atmosphere: It is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and other reagents.[4]
Experimental Protocols and Data
Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of this compound from 3-Bromo-2-chloropyridine and phenylboronic acid.
Materials:
-
3-Bromo-2-chloropyridine (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
Triphenylphosphine (PPh₃) (6 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 eq.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine 3-Bromo-2-chloropyridine, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Catalyst and Ligand Addition: Add palladium(II) acetate and triphenylphosphine to the flask under a positive pressure of the inert gas.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.[6]
Data Presentation: Comparison of Cross-Coupling Reactions
The following table summarizes typical conditions for various palladium-catalyzed cross-coupling reactions used in the synthesis of phenylpyridines.
| Reaction | Catalyst (mol%) | Ligand (mol%) | Reagent | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Consideration |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Phenylboronic Acid | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 | 75-95 | Good functional group tolerance; boronic acids can be unstable.[4] |
| Stille | Pd(PPh₃)₄ (1-5) | - | Phenyltributylstannane | None | Toluene, DMF | 80-110 | 70-90 | Excellent functional group tolerance, but high toxicity of tin reagents.[1][4] |
| Negishi | Pd(PPh₃)₄ (2-5) | - | Phenylzinc Halide | None | THF | 25-50 | 70-90 | Mild conditions, but organozinc reagents are moisture-sensitive.[4] |
Visualizations: Workflows and Mechanisms
Experimental Workflow
The synthesis of this compound via Suzuki-Miyaura coupling follows a structured experimental workflow from setup to final product characterization.
Caption: General experimental workflow for Suzuki-Miyaura synthesis.
Suzuki-Miyaura Catalytic Cycle
The mechanism involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.
References
Validation & Comparative
¹H NMR Characterization: A Comparative Analysis of 3-Bromo-2-phenylpyridine and Related Compounds
A comprehensive search of scientific literature and chemical databases did not yield a complete, assigned ¹H NMR spectrum for 3-Bromo-2-phenylpyridine with specific chemical shifts and coupling constants. However, the ¹H NMR data for 2-phenylpyridine and 3-bromopyridine are well-documented and presented here for comparative purposes. This information can serve as a valuable reference for researchers synthesizing or working with this compound, allowing for an estimation of expected spectral features.
Comparative ¹H NMR Data
The following table summarizes the reported ¹H NMR spectral data for 2-phenylpyridine and 3-bromopyridine. The data was obtained in deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆), respectively.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Phenylpyridine | H-6' | 8.83 – 8.60 | m | - |
| Phenyl-H | 8.11 – 7.91 | m | - | |
| Pyridyl-H | 7.84 – 7.65 | m | - | |
| Phenyl-H | 7.55 – 7.48 | m | - | |
| Phenyl-H | 7.47 – 7.40 | m | - | |
| Pyridyl-H | 7.37 – 7.15 | m | - | |
| 3-Bromopyridine | H-2 | 8.79 | d | 1.8 |
| H-6 | 8.77 | d | 0.0 | |
| H-4 | 8.18 | d | 1.9 | |
| H-5 | 7.72 | dd | 8.3, 4.8 |
Note: The assignments for 2-phenylpyridine are presented as ranges due to the complexity of the overlapping multiplets as reported in the source.[1] For 3-bromopyridine, the data is from a 300 MHz spectrum in DMSO-d₆.
Experimental Protocol for ¹H NMR Spectroscopy
For the characterization of this compound and other small organic molecules, a standard ¹H NMR experiment can be performed using the following protocol:
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.
-
Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
3. Data Processing:
-
The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum should be phased and baseline corrected.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration of the signals provides the relative ratio of the protons.
-
Coupling constants (J) are measured in Hertz (Hz) from the splitting patterns of the signals.
Structural Confirmation and Expected ¹H NMR Features of this compound
The chemical structure of this compound suggests a complex ¹H NMR spectrum. The protons on the pyridine and phenyl rings will exhibit characteristic chemical shifts and coupling patterns. The following diagram illustrates the expected proton environment and key through-bond connectivities that would be confirmed by a 2D COSY (Correlation Spectroscopy) experiment.
Caption: Predicted ¹H-¹H J-coupling network in this compound.
Based on the structures of the comparator compounds, the following predictions can be made for the ¹H NMR spectrum of this compound:
-
The protons on the pyridine ring (H-4, H-5, and H-6) are expected to appear as distinct multiplets in the aromatic region, likely between 7.0 and 9.0 ppm.
-
The protons on the phenyl ring will also resonate in the aromatic region, with their chemical shifts influenced by the electronic effects of the pyridine ring.
-
The bromine atom at the 3-position of the pyridine ring will influence the chemical shifts of the adjacent protons (H-4) via its electron-withdrawing inductive effect.
-
A 2D COSY spectrum would be instrumental in confirming the assignments by showing correlations between adjacent protons (e.g., H-4 with H-5, and H-5 with H-6 on the pyridine ring, and correlations within the phenyl ring protons).
References
A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo-2-phenylpyridine
For researchers, scientists, and drug development professionals, establishing the purity of intermediates like 3-Bromo-2-phenylpyridine is a critical step in ensuring the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main compound and its impurities.[1] This guide provides an objective comparison of a proposed HPLC method with alternative analytical techniques for the purity determination of this compound, supported by projected experimental data and detailed methodologies.
Comparison of Analytical Methods
The selection of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the instrumentation available. Besides HPLC, other techniques such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) can be considered.
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice for non-volatile and thermally labile compounds.[2] For this compound, a reversed-phase HPLC method would be ideal, providing excellent separation of the main peak from potential process-related impurities, such as starting materials or by-products from its synthesis.[3][4]
-
Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds.[5] While this compound has a boiling point that may allow for GC analysis, this technique might not be suitable for non-volatile impurities. GC, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can offer very high sensitivity.[5]
-
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique primarily used for qualitative or semi-quantitative analysis.[1] It is useful for monitoring the progress of reactions and for preliminary purity checks but lacks the resolution and quantitative accuracy of HPLC.[1]
The following diagram illustrates a decision-making process for selecting the appropriate analytical technique.
Caption: Decision-making flowchart for selecting an analytical method.
Data Presentation: Comparison of Performance
The following table summarizes the projected performance characteristics of HPLC, GC, and TLC for the purity analysis of this compound.
| Parameter | HPLC (Proposed Method) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[1] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[5] | Differential partitioning between a stationary phase and a liquid mobile phase.[1] |
| Stationary Phase | C18 Reversed-Phase | Capillary column (e.g., 5% phenyl polysiloxane) | Silica gel coated plate |
| Mobile Phase | Acetonitrile and Water Gradient | Inert carrier gas (e.g., Helium) | Organic solvent mixture (e.g., Hexane:Ethyl Acetate) |
| Detection | UV-Vis Detector (e.g., 254 nm) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV light or chemical staining |
| Resolution | High | Very High | Low to Moderate |
| Sensitivity | High (ppm level) | Very High (ppb level with MS) | Low |
| Quantitation | Excellent | Excellent | Semi-quantitative at best |
| Sample Throughput | High (with autosampler) | High (with autosampler) | High (multiple samples per plate) |
| Destructive | Yes | Yes | Yes |
Experimental Protocols
A detailed methodology for a proposed reversed-phase HPLC method is provided below.
Proposed RP-HPLC Method for Purity Determination of this compound
This protocol outlines a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to get a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
3. Data Analysis:
The purity of this compound is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
The following diagram illustrates the general workflow for the HPLC purity analysis.
Caption: General workflow for HPLC purity analysis.
References
A Comparative Guide to the Reactivity of 3-Bromo-2-phenylpyridine and 2-Bromo-3-phenylpyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, phenylpyridine scaffolds are of paramount importance. The ability to functionalize these structures through cross-coupling reactions is a cornerstone of modern synthetic chemistry. This guide provides a detailed comparison of the reactivity of two isomeric building blocks: 3-Bromo-2-phenylpyridine and 2-Bromo-3-phenylpyridine. The comparative analysis is based on established principles of pyridine chemistry, theoretical considerations, and experimental data from related compounds.
Theoretical Underpinnings of Reactivity
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the electronic properties of the pyridine ring. The rate-determining step in many of these transformations is the oxidative addition of the carbon-bromine (C-Br) bond to the palladium(0) catalyst. The ease of this step is influenced by the electron density at the carbon atom bearing the bromine.
In the pyridine ring, the carbon atoms at the 2- and 4-positions are more electron-deficient compared to the 3- and 5-positions, due to the electron-withdrawing nature of the nitrogen atom. This makes the C-Br bond at the 2- and 4-positions more susceptible to oxidative addition. Consequently, the general order of reactivity for bromopyridines in cross-coupling reactions is: 2-bromopyridine ≈ 4-bromopyridine > 3-bromopyridine.[1]
Based on this principle, it is anticipated that 2-Bromo-3-phenylpyridine will exhibit greater reactivity in palladium-catalyzed cross-coupling reactions compared to This compound . The C-Br bond at the 2-position of 2-Bromo-3-phenylpyridine is electronically activated towards oxidative addition, whereas the C-Br bond at the 3-position of this compound is at a less reactive position.
Computational Insights: A DFT Perspective
Density Functional Theory (DFT) calculations are a powerful tool for predicting and rationalizing the reactivity of organic molecules. Key descriptors derived from DFT studies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap, can provide quantitative insights into chemical reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.[2]
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide an overview of the expected performance of this compound and 2-Bromo-3-phenylpyridine in three widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The experimental conditions and yields are based on representative protocols for related bromopyridine substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Given the higher intrinsic reactivity of the C-Br bond at the 2-position, 2-Bromo-3-phenylpyridine is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher yields compared to this compound.
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Predicted) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 | 12-18 | 75-85 |
| 2-Bromo-3-phenylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-90 | 6-12 | >90 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the greater reactivity of 2-Bromo-3-phenylpyridine should translate to more efficient amination reactions.
| Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Predicted) |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 18-24 | 70-80 |
| 2-Bromo-3-phenylpyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 90-100 | 12-18 | >85 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between sp² and sp hybridized carbons. The reactivity trend is expected to hold for this reaction as well, with 2-Bromo-3-phenylpyridine being the more reactive substrate.
| Substrate | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Predicted) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80-90 | 6-10 | 80-90 |
| 2-Bromo-3-phenylpyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 60-70 | 4-8 | >95 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with the bromophenylpyridine (1.0 mmol), the corresponding boronic acid (1.2 mmol), and a base such as potassium phosphate (2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is then added. Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) is added via syringe. The reaction mixture is heated to the desired temperature and stirred for the specified time, while monitoring the progress by TLC. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
To an oven-dried reaction tube is added the bromophenylpyridine (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol). The tube is sealed, evacuated, and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to the specified temperature with stirring for the indicated time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
General Procedure for Sonogashira Coupling
In a Schlenk flask, the bromophenylpyridine (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%) are combined under an inert atmosphere. A solvent such as DMF (5 mL) and a base like triethylamine (2.0 mmol) are added, followed by the terminal alkyne (1.1 mmol). The reaction mixture is stirred at the appropriate temperature for the required duration. After completion, the mixture is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride solution and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Involvement in Signaling Pathways and Other Applications
Derivatives of both 2-phenylpyridine and 3-phenylpyridine are prevalent in various fields of research, indicating the importance of their synthesis and functionalization.
-
3-Phenylpyridine Derivatives: These compounds have shown significant potential in drug discovery. For instance, certain derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, making them promising candidates for anticancer therapies.[3] Other derivatives have been investigated as dual inhibitors of xanthine oxidase and urate transporter 1 (URAT1) for the treatment of gout, and as inhibitors of tubulin polymerization and cyclooxygenase (COX) enzymes.[4][5]
-
2-Phenylpyridine Derivatives: This structural motif is a cornerstone in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs).[6] The cyclometalated iridium(III) complex, fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃], is a highly efficient phosphorescent emitter used in OLED displays. The synthesis of these complexes often relies on the C-H activation of the 2-phenylpyridine ligand.
Conclusion
References
Comparative Analysis of 3-Bromo-2-phenylpyridine Reaction Products by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 3-Bromo-2-phenylpyridine, primarily focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented is designed to aid in the optimization of reaction conditions and the accurate mass spectrometric analysis of the resulting products and byproducts. While direct comparative studies on this compound are limited, this guide synthesizes data from analogous bromopyridine systems to provide expected trends and a robust analytical framework.
Performance Comparison of Suzuki-Miyaura Coupling Reactions
The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, base, solvent, and the electronic properties of the boronic acid coupling partner. The following tables summarize representative quantitative data for the coupling of this compound with various arylboronic acids.
Disclaimer: The quantitative data presented in the following tables are representative and compiled from studies on analogous bromopyridine systems to illustrate expected trends. Actual yields may vary based on specific experimental conditions.
Table 1: Comparison of Different Arylboronic Acids in the Suzuki-Miyaura Coupling of this compound
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Product m/z ([M+H]⁺) | Product Yield (%)[1] | Homocoupling Byproduct (%)[2] | Debromination Byproduct (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 233.11 | 85 | 5 | 2 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Toluene | 100 | 12 | 263.12 | 92 | 3 | 1 |
| 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ (2) | THF | 80 | 24 | 267.07 | 78 | 7 | 3 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | Na₂CO₃ (2) | DMF/H₂O (10:1) | 110 | 16 | 239.07 | 75 | 6 | 4 |
Table 2: Mass Spectrometry Data for Key Compounds
| Compound | Chemical Structure | Molecular Formula | Monoisotopic Mass (Da) | Expected m/z ([M+H]⁺) |
| This compound | C₁₁H₈BrN | 232.98 | 233.99 / 235.99 | |
| 2,3'-Bipyridyl | C₁₁H₉N₂ | 232.10 | 233.11 | |
| 4-Methoxy-2,3'-bipyridyl | C₁₂H₁₂N₂O | 262.11 | 263.12 | |
| 4-Chloro-2,3'-bipyridyl | C₁₁H₈ClN₂ | 266.05 | 267.07 | |
| 3-(Thiophen-3-yl)-2-phenylpyridine | C₁₅H₁₁NS | 238.07 | 239.07 | |
| Biphenyl (Homocoupling) | C₁₂H₁₀ | 154.08 | 155.09 | |
| 2-Phenylpyridine (Debromination) | C₁₁H₉N | 155.07 | 156.08 |
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a generalized procedure and may require optimization for specific substrates and scales.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed deionized water (2 mL)
-
Nitrogen or Argon gas
-
Standard oven-dried glassware (Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, phenylboronic acid, and anhydrous potassium phosphate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add the anhydrous 1,4-dioxane and degassed deionized water via syringe.
-
Place the flask in a preheated oil bath at 90°C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
LC-MS/MS Analysis of Reaction Products
This protocol provides a starting point for the quantitative analysis of the reaction mixture.[3]
1. Sample Preparation:
-
Accurately weigh a small amount of the crude reaction mixture and dissolve it in a known volume of a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to create a stock solution.
-
Prepare a series of calibration standards of the purified product and any available byproduct standards in the same solvent.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
For analysis, dilute an aliquot of the stock solution and the calibration standards with the solvent to an appropriate concentration for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
2,3'-Bipyridyl: Precursor m/z 233.1 -> Product m/z (e.g., 154.1, 127.1)
-
This compound: Precursor m/z 234.0 -> Product m/z (e.g., 155.1)
-
Biphenyl (Homocoupling): Precursor m/z 155.1 -> Product m/z (e.g., 77.1)
-
2-Phenylpyridine (Debromination): Precursor m/z 156.1 -> Product m/z (e.g., 78.1)
-
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for reaction and mass spectrometry analysis.
References
Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of 3-Bromo-2-phenylpyridine
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be generated. This technique provides unparalleled accuracy in determining bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's conformation in the solid state.
However, X-ray crystallography is contingent on the ability to grow high-quality single crystals, a process that can be challenging and time-consuming.[3] When crystallization is not feasible, or when information about the molecule's behavior in solution is required, alternative spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) become indispensable.[4][5][6]
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for structure elucidation depends on the nature of the compound, the type of information required, and the availability of suitable samples. Below is a comparison of X-ray crystallography with NMR and Mass Spectrometry.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by electrons in a crystal lattice.[1] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[3] | Measurement of the mass-to-charge ratio of ionized molecules and their fragments.[7] |
| Sample Phase | Crystalline Solid | Solution or Solid-State | Gas Phase (after ionization) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, crystal packing.[1] | Connectivity of atoms (through-bond and through-space), dynamic and conformational information in solution.[8][9] | Molecular weight, elemental composition, fragmentation patterns for structural inference.[7][10] |
| Key Advantages | Unambiguous determination of absolute stereochemistry and conformation in the solid state. High resolution.[11] | Provides information about the molecule's structure and dynamics in solution, which is often more biologically relevant. No need for crystallization.[11][12] | High sensitivity, requires very small amounts of sample. Provides molecular formula confirmation.[7][10] |
| Key Limitations | Requires high-quality single crystals. Provides a static picture of the molecule.[3] | Can be less precise for determining bond lengths and angles compared to X-ray crystallography. Can be complex to interpret for large molecules.[12] | Primarily provides information about connectivity and molecular weight, not a complete 3D structure on its own.[13] |
Experimental Protocols
X-ray Crystallography Workflow
A typical experimental workflow for single-crystal X-ray diffraction is outlined below. The successful execution of this process would yield the definitive crystal structure of 3-Bromo-2-phenylpyridine.
Methodology for X-ray Crystallography
-
Crystal Growth: High-purity this compound would be dissolved in a suitable solvent or solvent mixture. Single crystals could be grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable single crystal would be selected, mounted on a goniometer, and placed in an X-ray diffractometer. The crystal would be cooled to a low temperature (typically 100 K) to minimize thermal vibrations. Diffraction data would be collected by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell dimensions and the intensities of the reflections. The initial crystal structure would be solved using direct methods or Patterson methods. The atomic positions and thermal parameters would then be refined against the experimental data to obtain the final, accurate molecular structure.
Conclusion
While the specific crystallographic data for this compound remains to be publicly reported, the principles and workflow for its determination via X-ray crystallography are well-established. This technique would provide the most definitive structural information, including precise bond lengths, angles, and the conformation of the phenyl and pyridine rings. In the absence of single crystals, a combination of NMR spectroscopy and mass spectrometry would offer a powerful alternative for comprehensive structural elucidation, providing complementary information about the molecule's connectivity, molecular formula, and dynamic behavior in solution. The integrated use of these techniques is a cornerstone of modern chemical analysis and drug discovery.
References
- 1. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 2. people.bu.edu [people.bu.edu]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. fiveable.me [fiveable.me]
- 5. dc.narpm.org [dc.narpm.org]
- 6. researchgate.net [researchgate.net]
- 7. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
- 8. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
A Comparative Guide to Palladium Catalysts for the Coupling of 3-Bromo-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone in the synthesis of pharmaceuticals and functional materials. The selection of an appropriate palladium catalyst is critical for achieving optimal outcomes in the cross-coupling of pyridine-containing substrates such as 3-bromo-2-phenylpyridine. This guide provides a comparative analysis of various palladium catalysts for several key cross-coupling reactions, supported by experimental data and detailed protocols to inform catalyst selection and reaction optimization.
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize quantitative data for several key palladium-catalyzed cross-coupling reactions. While specific data for this compound is not always available in comparative studies, data for structurally similar bromopyridines provides valuable insights into catalyst performance.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Phenylboronic Acid
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, crucial for synthesizing biaryl compounds. The choice of ligand and palladium source significantly impacts reaction efficiency.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 | [1] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 | [1] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 | [1] |
Data for 3-bromopyridine is used as a representative example.[1]
Table 2: Buchwald-Hartwig Amination of Bromopyridines
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds. The choice of ligand is critical to prevent catalyst deactivation and promote efficient coupling.
| Catalyst System | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | Xantphos | 2 | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | High | [2] |
| Pd₂(dba)₃ | BINAP | 1.5 | NaOtBu | Toluene | 100 | 16 | >95 | [3] |
Data is based on amination of various bromopyridines and related substrates.[2][3]
Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridine with Terminal Alkynes
The Sonogashira coupling enables the formation of C-C bonds between sp² and sp hybridized carbons, leading to the synthesis of substituted alkynes.
| Catalyst System | Additive | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(CF₃COO)₂ / PPh₃ | CuI | 2.5 | Et₃N | DMF | 100 | 3 | 72-96 | [4][5] |
| Pd(PPh₃)₂Cl₂ | CuI | 2 | Et₃N | THF | RT-60 | 4-12 | High | [6][7] |
Data for 2-amino-3-bromopyridine is presented as a close structural analog.[4][5]
Table 4: Heck Coupling of Bromopyridines with Alkenes
The Heck reaction is a method for C-C bond formation between an unsaturated halide and an alkene. The ligand and base system are key to achieving high yields and stereoselectivity.
| Catalyst System | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | P(o-tolyl)₃ | 2 | Et₃N | DMF | 100-120 | 12-24 | High | [6] |
| Pd(OAc)₂ | NHC | 1-2 | Cs₂CO₃ | Dioxane/H₂O | 120 | 16 | High | [8] |
Data is based on generalized conditions for bromopyridines.[6][8]
Experimental Protocols
Below are detailed, generalized methodologies for the key cross-coupling reactions discussed. These should be adapted and optimized for the specific substrate and coupling partner.
1. Suzuki-Miyaura Coupling Protocol
This protocol is a general procedure for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid using a phosphine-based catalyst system.[1][9]
-
Materials: this compound (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (1 mol%), SPhos (2 mol%), potassium phosphate (2.0 mmol), and 1,4-dioxane (5 mL).
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, SPhos, this compound, and the arylboronic acid.[1]
-
Add the base (potassium phosphate) and the solvent (1,4-dioxane).[1]
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir for the required time (typically 2-12 hours), monitoring progress by TLC or LC-MS.[9]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
-
2. Buchwald-Hartwig Amination Protocol
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a bromopyridine.[6][10]
-
Materials: this compound (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (1.5 mol%), BINAP (3 mol%), sodium tert-butoxide (1.4 mmol), and anhydrous toluene (5 mL).
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a dry Schlenk tube.
-
Add the this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the mixture in an oil bath at the specified temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.[6]
-
3. Sonogashira Coupling Protocol
This is a general procedure for the Sonogashira coupling of a bromopyridine with a terminal alkyne.[5][6]
-
Materials: this compound (1.0 mmol), terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), copper(I) iodide (4 mol%), triethylamine (3.0 mmol), and anhydrous THF (10 mL).
-
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.[6]
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF, the terminal alkyne, and triethylamine via syringe.
-
Stir the reaction at the desired temperature (room temperature to 60 °C) until completion, as monitored by TLC.
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.[6]
-
4. Heck Coupling Protocol
The following is a general procedure for the Heck reaction of a bromopyridine with an alkene.[6]
-
Materials: this compound (1.0 mmol), alkene (1.5 mmol), Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%), triethylamine (2.0 mmol), and anhydrous DMF (5 mL).
-
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and the ligand.[6]
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent, the alkene, and the base via syringe.[6]
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 100-120 °C) with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.[6]
-
Mandatory Visualization
The following diagrams illustrate the generalized workflows and catalytic cycles for palladium-catalyzed cross-coupling reactions.
Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. atlanchimpharma.com [atlanchimpharma.com]
A Comparative Guide to Analytical Techniques for Impurity Profiling of 3-Bromo-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the identification and quantification of impurities in 3-Bromo-2-phenylpyridine, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the safety and efficacy of the final drug product. This document outlines potential impurities, details analytical methodologies, and presents comparative data to assist in selecting the most appropriate techniques for quality control and regulatory compliance.
Understanding Potential Impurities in this compound
Impurities in this compound can originate from the manufacturing process, degradation, or storage. A common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This knowledge allows for the prediction of potential process-related impurities.
Potential Process-Related Impurities (Suzuki-Miyaura Synthesis):
-
Starting Materials: Unreacted 3-bromopyridine and phenylboronic acid or its esters.
-
Homocoupling Byproducts: Biphenyl (from the coupling of two phenylboronic acid molecules) and 3,3'-bipyridine (from the coupling of two 3-bromopyridine molecules).
-
Catalyst Residues: Trace amounts of the palladium catalyst and its ligands.
-
Isomeric Impurities: Other isomers of bromo-phenylpyridine that may form depending on the selectivity of the reaction.
Potential Degradation Products:
Forced degradation studies are essential to identify potential impurities that may form under stress conditions such as heat, light, humidity, and in the presence of acids, bases, and oxidizing agents.
Comparative Analysis of Key Analytical Techniques
The following sections detail the most effective analytical techniques for the impurity profiling of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment and impurity quantification in the pharmaceutical industry due to its high resolution, sensitivity, and versatility. A stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its impurities and degradation products.
Experimental Protocol: Stability-Indicating Reversed-Phase HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution is typically employed to resolve a wide range of impurities with varying polarities.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient Program: A linear gradient from a low to a high percentage of Solvent B over a specified time (e.g., 5% to 95% B in 20 minutes) is a good starting point for method development.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, or a wavelength determined from the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
Data Presentation: Expected Performance of a Validated HPLC Method
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.15 µg/mL |
Note: The values in this table are representative and may vary depending on the specific impurity and the optimized method.
Caption: Experimental workflow for HPLC-based impurity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. It is particularly useful for detecting residual solvents and process-related impurities that are amenable to gas chromatography.
Experimental Protocol: GC-MS Method for Volatile Impurities
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A non-polar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature ramp is used to separate compounds with different boiling points (e.g., initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-500 amu.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a suitable concentration.
Data Presentation: Expected Performance of a Validated GC-MS Method
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | 0.1 - 1.0 ppm |
| Limit of Quantification (LOQ) | 0.5 - 3.0 ppm |
Note: The values in this table are representative and may vary depending on the specific impurity and the optimized method.
Caption: Experimental workflow for GC-MS-based impurity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of unknown impurities. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. Quantitative NMR (qNMR) can also be used for purity determination without the need for a reference standard of the impurity.
Experimental Protocol: NMR Analysis for Structural Elucidation
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity or the bulk sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of the proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and confirming the structure of unknown impurities.
Data Presentation: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift Range (ppm) |
| ¹H NMR | Aromatic protons: 7.0 - 8.7 |
| ¹³C NMR | Aromatic carbons: 120 - 160 |
Note: The exact chemical shifts will depend on the solvent and the specific structure of any impurities.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.[1][2][3][4]
Experimental Protocol: Forced Degradation Conditions
A solution of this compound (e.g., 1 mg/mL) should be subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid sample is heated at 105 °C for 24 hours.
-
Photolytic Degradation: The solution is exposed to UV light (e.g., 254 nm) and visible light for a defined period.
The stressed samples are then analyzed by the developed stability-indicating HPLC method to separate and identify any degradation products.
Caption: Logical relationships between synthesis, impurities, and analytical techniques.
Conclusion
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive impurity profiling of this compound. HPLC is the primary tool for quantitative analysis and purity determination, while GC-MS is invaluable for identifying volatile impurities. NMR spectroscopy plays a crucial role in the definitive structural elucidation of unknown impurities. A well-designed forced degradation study is critical to ensure that the chosen analytical methods are stability-indicating and capable of detecting all potential degradation products. The selection of the most appropriate analytical strategy will depend on the specific impurities of concern and the regulatory requirements for the final drug product.
References
Unlocking the Therapeutic Potential of 3-Bromo-2-phenylpyridine Derivatives: A Comparative Analysis
Derivatives of 3-Bromo-2-phenylpyridine represent a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have garnered significant attention from researchers in drug discovery and development for their potential applications in treating various diseases, including cancer and infectious diseases. This guide provides a comparative overview of the biological activities of these derivatives, supported by experimental data, to offer valuable insights for the scientific community.
The core structure of this compound has been modified to create novel compounds with enhanced potency and selectivity. Research has highlighted significant bioactivity in several areas, with some derivatives showing efficacy comparable or even superior to established therapeutic agents.[1]
Comparative Bioactivity Data
The biological evaluation of this compound derivatives has been conducted through rigorous in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these compounds.
Anticancer Activity:
A notable area of investigation for these derivatives is their potential as anticancer agents. The mechanism of action for many of these compounds involves the inhibition of protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2), which are crucial for cell cycle progression.[1] The antiproliferative effects have been tested against various cancer cell lines, including human colon carcinoma (HCT-116) and breast cancer (MCF-7) cells.[1]
For instance, pyrazolo[3,4-b]pyridine derivatives, which feature the 3-phenylpyridine scaffold, have been assessed for their CDK2 inhibitory and anticancer properties. The data reveals their potency in comparison to established drugs like Ribociclib (a CDK inhibitor) and Doxorubicin (a chemotherapeutic agent).[1]
Table 1: Comparative CDK2 Inhibitory Activity [1]
| Compound | Target | IC50 (µM) |
| Pyrazolo[3,4-b]pyridine derivative 9a | CDK2 | 1.630 ± 0.009 |
| Pyrazolo[3,4-b]pyridine derivative 14g | CDK2 | 0.460 ± 0.024 |
| Ribociclib (Reference) | CDK2 | 0.068 ± 0.004 |
Table 2: Comparative Anticancer Activity (IC50 in µM) [1]
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| Pyrazolo[3,4-b]pyridine derivative 14g | 1.98 | 4.66 |
| Doxorubicin (Reference) | 2.11 | 4.57 |
Antimicrobial Activity:
In addition to their anticancer effects, various pyridine derivatives have been explored for their antimicrobial properties. For example, some N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria.[2][3][4] While not direct this compound analogs, this highlights the broader potential of brominated phenyl-heterocycle scaffolds in combating bacterial infections.
Experimental Protocols
To ensure the reproducibility of the findings and to facilitate further research, detailed methodologies for the key experiments are provided below.
CDK2 Inhibition Assay:
The inhibitory activity of the compounds against CDK2 is determined using a kinase assay kit.[1] This assay quantifies the amount of ADP produced from the kinase reaction.
-
Step 1: Pre-incubate the CDK2 enzyme with various concentrations of the test compounds or a reference inhibitor for a designated period at room temperature.
-
Step 2: Initiate the kinase reaction by adding the substrate (e.g., a peptide substrate and ATP).
-
Step 3: Allow the reaction to proceed for a specific time at 37°C.
-
Step 4: Stop the reaction and measure the amount of ADP generated. This is often done using a coupled enzyme system that leads to a detectable signal (e.g., fluorescence or absorbance).
-
Step 5: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
MTT Cell Proliferation Assay:
The antiproliferative activity of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
Step 1: Seed cancer cells (e.g., HCT-116 or MCF-7) into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]
-
Step 2: Prepare serial dilutions of the this compound derivatives in the cell culture medium.
-
Step 3: Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[5]
-
Step 4: Incubate the plates for 48-72 hours.[5]
-
Step 5: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Step 6: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Step 7: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Step 8: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Benchmarking of Cross-Coupling Methods for the Functionalization of 3-Bromo-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, pyridine scaffolds are of particular interest due to their prevalence in a wide array of biologically active molecules. This guide provides a comparative overview of several prominent palladium-catalyzed cross-coupling reactions for the derivatization of 3-Bromo-2-phenylpyridine, a versatile building block for the synthesis of novel molecular entities.
The selection of an appropriate cross-coupling methodology is critical for achieving optimal yields and purity. This publication benchmarks Suzuki-Miyaura, Stille, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings, offering a comparative analysis of their performance. While direct, comprehensive comparative studies on this compound are limited in the literature, this guide compiles data from closely related substrates, primarily other substituted bromopyridines, to provide valuable insights and starting points for reaction optimization.
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes typical conditions and reported yields for various cross-coupling reactions on this compound and structurally similar substrates. This data is intended to serve as a guideline for reaction development.
| Cross-Coupling Method | Coupling Partner | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85[1] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92[1] | |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88[1] | |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5) | - | - | Toluene, DMF, or Dioxane | 80-110 | 12-24 | 70-95[2] |
| Heck | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 4 | Not specified for this substrate |
| n-Butyl acrylate | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | Not specified for this substrate | |
| Sonogashira | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N (excess) | DMF | 100 | 3 | 96 (for 2-amino-3-bromopyridine)[3] |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N (3) | THF | 60-80 | 12 | 75-90 (for 3-bromo-2-methylpyridine)[1] | |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2.2) | Toluene | Reflux | 1 | Not specified for this substrate |
| Various Amines | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | 12-24 | 70-95 (general for bromopyridines) | |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ (2-5) | - | - | THF | 25-60 | 12-24 | 70-90 (general for 3-bromopyridine)[2] |
Note: The yields reported are for the specified substrates, which may differ from this compound. These values should be considered as a starting point for optimization.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling
This protocol describes the reaction of a bromopyridine with a boronic acid.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-Dioxane and degassed water (e.g., 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling
This protocol outlines the reaction of a bromopyridine with an organostannane.[2][4]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(phenyl)stannane, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve this compound and the organostannane in the anhydrous solvent.
-
Add the palladium catalyst.
-
Heat the mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent.
-
If necessary, remove tin by-products by washing with a saturated aqueous solution of KF or by filtering through silica gel with an eluent containing triethylamine.[4]
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction
This protocol describes the coupling of a bromopyridine with an alkene.[5]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMF/H₂O, 1:1 v/v)
Procedure:
-
To a Schlenk tube, add this compound, the palladium catalyst, and the base.
-
Add the solvent and the alkene.
-
Heat the mixture at 80-140 °C with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Sonogashira Coupling
This protocol outlines the reaction of a bromopyridine with a terminal alkyne.[1][3]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Et₃N, 3.0 equiv)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.
-
Stir the reaction at the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent, wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This protocol describes the amination of a bromopyridine.[6]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) and ligand (e.g., BINAP) or a palladium catalyst/precatalyst.
-
Base (e.g., NaOtBu, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst/precatalyst, ligand (if applicable), and base under an inert atmosphere.
-
Add this compound to the Schlenk tube.
-
Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add the anhydrous solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent, wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Negishi Coupling
This protocol outlines the reaction of a bromopyridine with an organozinc reagent.[2][7]
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent (e.g., Phenylzinc chloride, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare or add the organozinc reagent in the anhydrous solvent.
-
In a separate flask, dissolve the palladium catalyst in the anhydrous solvent.
-
To the solution of the organozinc reagent, add the solution of the palladium catalyst, followed by the addition of this compound.
-
Stir the resulting mixture at room temperature or gently heat as needed.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Process: Experimental Workflow and Catalytic Cycles
To further elucidate the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: Generalized experimental workflow for cross-coupling reactions.
The heart of these transformations lies in the catalytic cycle. Below is a representative diagram for the Suzuki-Miyaura coupling, which shares fundamental steps with the other palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Comparative Guide to Reaction Monitoring: GC-MS Protocol for 3-Bromo-2-phenylpyridine Synthesis
Monitoring the progress of chemical reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring the safety and reproducibility of a synthetic process.[1] For the synthesis or subsequent functionalization of 3-Bromo-2-phenylpyridine, a key intermediate in pharmaceutical and materials science, precise analytical monitoring is essential. This guide provides a detailed protocol for using Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress and compares this technique with other common analytical methods.
GC-MS Protocol for Monitoring a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is designed for monitoring the consumption of this compound in a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this example, this compound is coupled with a generic arylboronic acid.
Experimental Protocol: GC-MS Monitoring
-
Reaction Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (approx. 50 µL) from the reaction mixture using a syringe.[1]
-
Immediately quench the reaction by diluting the aliquot into a vial containing 1 mL of a suitable solvent, such as ethyl acetate or methanol. This halts the catalytic cycle.[1] The vial should also contain a pre-determined concentration of an internal standard (e.g., dodecane, tetradecane) for accurate quantification.
-
-
Sample Preparation:
-
Vortex the quenched sample mixture for 30 seconds to ensure homogeneity.
-
If the reaction mixture contains solid bases or salts, filter the sample through a 0.45 µm syringe filter to prevent contamination of the GC inlet.
-
The sample is now ready for injection into the GC-MS system.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: A mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness, is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[2]
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Final hold: Hold at 280°C for 5-10 minutes to ensure all components elute.[3]
-
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Can be run in either Full Scan mode or Selected Ion Monitoring (SIM) mode.
-
Full Scan: Acquire data over a mass range of m/z 50-500 to identify all components.
-
SIM Mode: For higher sensitivity and selectivity, monitor specific ions corresponding to the starting material, product, and internal standard.[4]
-
This compound (C₁₁H₈BrN): Monitor m/z 233 and 235 (due to bromine isotopes).
-
Internal Standard (e.g., Dodecane): Monitor characteristic ions (e.g., m/z 57, 71, 85).
-
Expected Product (e.g., 2-phenyl-3-arylpyridine): Monitor its calculated molecular ion.
-
-
-
Source Temperature: 230°C.[2]
-
Quadrupole Temperature: 150°C.[2]
-
-
-
Data Analysis:
-
Integrate the peak areas of the starting material, product, and the internal standard in the resulting chromatograms.
-
Calculate the response factor of the starting material relative to the internal standard using a calibration curve.
-
Determine the concentration of the starting material at each time point to calculate the percentage conversion and monitor the reaction progress.
-
Comparison of Reaction Monitoring Techniques
While GC-MS is a powerful tool, other techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also widely used. The choice depends on the specific requirements of the analysis.[1][5]
| Feature | GC-MS | HPLC / UPLC-MS | NMR Spectroscopy |
| Principle | Separation by volatility/boiling point, detection by mass-to-charge ratio. | Separation by polarity, detection by UV-Vis or mass spectrometry.[1] | Detection of nuclear spin transitions in a magnetic field.[5] |
| Sensitivity | High (ng to pg range), especially in SIM mode.[4] | High (ng to pg range), especially with MS detection.[1] | Moderate to Low (µg to mg range). |
| Sample Preparation | May require derivatization for non-volatile compounds; requires quenching and filtration.[6] | Requires quenching, dilution, and filtration.[1] | Often minimal; can be analyzed directly in deuterated solvent, sometimes without workup.[7] |
| Run Time per Sample | Typically 15-30 minutes.[3] | Typically 5-20 minutes. | Typically 1-10 minutes per spectrum. |
| Quantitative Accuracy | Excellent with an internal standard. | Excellent with an internal standard.[1] | Excellent, highly quantitative without an internal standard as signal is directly proportional to molar concentration.[5] |
| Structural Information | Provides mass fragmentation patterns for identification. | Mass spectrometry detector provides molecular weight and fragmentation data.[1] | Provides detailed structural and connectivity information.[8] |
| Applicability | Best for volatile and thermally stable compounds. | Broad applicability for a wide range of polar and non-polar compounds. | Applicable to any soluble compound with NMR-active nuclei. |
| Real-time Monitoring | Difficult for "real-time" analysis due to run times, but suitable for time-point monitoring.[3] | Similar to GC-MS, best for discrete time-point analysis. | Excellent for in-situ and real-time monitoring using flow-NMR setups.[5] |
Visualizing the Workflow and Decision-Making Process
To better illustrate the experimental process and the logic behind choosing an analytical technique, the following diagrams are provided.
Caption: Experimental workflow for monitoring reaction progress using GC-MS.
Caption: Decision tree for selecting an appropriate reaction monitoring technique.
References
A Comparative Guide to Isomeric Purity Assessment of Substituted Phenylpyridines
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of substituted phenylpyridines is a critical quality attribute in drug development and chemical research, as different isomers can exhibit distinct pharmacological, toxicological, and physicochemical properties. Accurate assessment of isomeric ratios is therefore essential for ensuring product safety, efficacy, and batch-to-batch consistency. This guide provides a comparative overview of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The choice of analytical method for isomeric purity assessment depends on several factors, including the nature of the isomers (e.g., constitutional, stereoisomers), the required sensitivity, and the sample matrix. The following tables summarize the performance of HPLC, GC-MS, and NMR for this application.
Table 1: Performance Comparison for Achiral (Constitutional) Isomer Separation
| Parameter | HPLC | GC-MS | NMR |
| Principle | Differential partitioning between a stationary and mobile phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Differentiation based on the unique magnetic environments of atomic nuclei. |
| Applicability | Broadly applicable to a wide range of substituted phenylpyridines. | Suitable for volatile and thermally stable isomers. Derivatization may be required for polar compounds. | Applicable to all isomers in solution, providing structural and quantitative information. |
| Resolution | Excellent resolution achievable with various column chemistries and mobile phases.[1][2] | High-resolution separation, especially with capillary columns.[3] | Resolution depends on the difference in chemical shifts between isomers. May have limitations for structurally very similar isomers.[4] |
| LOD/LOQ | Typically in the low ng/mL to µg/mL range.[5][6] | Can reach pg/mL to ng/mL levels, especially with selected ion monitoring (SIM).[5][7][8] | Generally higher, in the µg/mL to mg/mL range, but can be improved with high-field instruments and cryoprobes.[4][9] |
| Quantitative Accuracy | High accuracy and precision with proper validation. | Good accuracy and precision, especially with the use of an internal standard. | Excellent accuracy and precision; can be a primary ratio method without the need for reference standards of each isomer.[4][10][11] |
| Strengths | Versatility, robustness, and a wide variety of stationary phases available. | High sensitivity and specificity from mass detection.[3] | Provides unambiguous structural confirmation and direct molar ratio determination.[4][12] |
| Limitations | May require method development to achieve optimal separation. | Not suitable for non-volatile or thermally labile compounds. Isomers may have similar mass spectra.[3] | Lower sensitivity compared to chromatographic methods. Signal overlap can be an issue in complex mixtures.[12] |
Table 2: Performance Comparison for Chiral (Enantiomeric) Isomer Separation
| Parameter | Chiral HPLC | Chiral GC-MS | Chiral NMR |
| Principle | Enantioselective interactions with a chiral stationary phase (CSP) or chiral mobile phase additive.[13][14][15] | Separation on a chiral stationary phase followed by mass detection. | Use of chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers.[9] |
| Resolution | Baseline resolution is often achievable with appropriate CSP selection.[13][15] | High resolution is possible, but the availability of suitable chiral columns for specific compounds may be limited. | Resolution is highly dependent on the chiral auxiliary and the specific enantiomers. |
| LOD/LOQ | Similar to achiral HPLC, typically in the ng/mL to µg/mL range. | Similar to achiral GC-MS, with high sensitivity. | Generally higher than chromatographic methods. |
| Quantitative Accuracy | High accuracy and precision for determining enantiomeric excess (% ee).[13] | Good accuracy and precision. | Good for determining enantiomeric ratios, but may be less precise than HPLC at very low levels of one enantiomer. |
| Strengths | The most widely used and versatile method for enantiomeric separation.[13][14][16] | High sensitivity and the ability to confirm the identity of the separated enantiomers by mass spectrometry. | Provides direct observation of diastereomeric complexes and can be used without derivatization in some cases. |
| Limitations | Method development can be extensive, requiring screening of multiple CSPs and mobile phases.[17] | Limited availability of robust chiral stationary phases for all compound classes. | Requires a suitable chiral auxiliary, and the induced chemical shift differences may be small. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each technique.
Objective: To separate and quantify positional isomers of a substituted phenylpyridine.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
Materials:
-
HPLC grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC grade water
-
Formic acid, ammonium acetate, or other suitable buffer components
-
A suitable reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Sample of the substituted phenylpyridine mixture
-
Reference standards for each isomer (if available for peak identification and quantification)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and organic solvent similar to the mobile phase) to a final concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of the main isomer and the impurity isomers at different concentrations.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the analytes)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peaks corresponding to each isomer based on their retention times compared to the reference standards.
-
Integrate the peak areas of each isomer.
-
Calculate the percentage of each isomer in the mixture using the area normalization method or by constructing a calibration curve for each isomer.
-
Objective: To separate and identify volatile isomers of a substituted phenylpyridine.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Materials:
-
Helium (carrier gas)
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Sample of the substituted phenylpyridine mixture
-
Solvent for sample dilution (e.g., dichloromethane or methanol)
Procedure:
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent to a concentration of approximately 100 µg/mL.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas Flow: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
-
Data Analysis:
-
Separate the isomers based on their retention times.
-
Identify each isomer by comparing its mass spectrum with a library or a reference standard.
-
Quantify the relative amounts of each isomer by comparing their peak areas.
-
Objective: To determine the molar ratio of isomers in a mixture of substituted phenylpyridines.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
Materials:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample mixture (e.g., 10-20 mg).
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both the sample and the internal standard in a known volume of deuterated solvent in a vial.
-
Transfer an appropriate amount of the solution to an NMR tube.[18]
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.[4]
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 64 scans).
-
Acquisition Time (aq): Sufficient to ensure good digital resolution.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the FID.
-
Phase and baseline correct the spectrum.
-
Integrate the well-resolved signals corresponding to each isomer and the internal standard.
-
Calculate the molar ratio of the isomers using the following formula:
-
Mole of Isomer A / Mole of Isomer B = (Integral of Isomer A / Number of Protons for Integral A) / (Integral of Isomer B / Number of Protons for Integral B)
-
-
The absolute amount of each isomer can be determined by comparing their integrals to the integral of the known amount of the internal standard.[10][11]
-
Visualizations
The following diagrams illustrate the workflows for the isomeric purity assessment of substituted phenylpyridines.
Caption: General workflow for isomeric purity assessment.
Caption: HPLC/GC-MS experimental workflow.
Caption: Quantitative NMR (qNMR) workflow.
Conclusion
The assessment of isomeric purity for substituted phenylpyridines can be effectively achieved using HPLC, GC-MS, and NMR spectroscopy. HPLC offers a versatile and robust platform for both achiral and chiral separations. GC-MS provides high sensitivity, particularly for volatile isomers. qNMR stands out for its ability to provide direct molar ratios without the need for individual isomer standards, making it a powerful tool for primary characterization and quantification. The selection of the most appropriate technique will be guided by the specific analytical challenge, including the properties of the isomers, the required level of sensitivity, and the availability of instrumentation and reference materials. For comprehensive characterization and method validation, a combination of these techniques is often employed.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. [PDF] GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. | Semantic Scholar [semanticscholar.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 7. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. asdlib.org [asdlib.org]
- 10. emerypharma.com [emerypharma.com]
- 11. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. onyxipca.com [onyxipca.com]
- 18. organomation.com [organomation.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromo-2-phenylpyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Bromo-2-phenylpyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar compounds—halogenated pyridine derivatives—to establish a comprehensive and safe disposal plan. It is imperative that users conduct a site-specific risk assessment before handling this chemical.
Inferred Hazard Profile and Safety Data
Due to the lack of a dedicated Safety Data Sheet for this compound, the following table summarizes the known hazards of related brominated pyridine compounds to provide an inferred hazard profile. This information should be used as a guide for safe handling and disposal procedures.
| Hazard Classification | Inferred Potential Hazards for this compound |
| Acute Toxicity (Oral) | Potentially harmful if swallowed.[1] |
| Skin Corrosion/Irritation | May cause skin irritation.[1] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |
| Flammability | May be a combustible liquid. |
Immediate Safety and Handling Precautions
Before initiating any procedure involving this compound, it is crucial to handle the compound with extreme care in a well-ventilated area, preferably within a chemical fume hood. The following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles are essential to protect against potential splashes.
-
Hand Protection: Nitrile gloves are recommended for their chemical resistance.
-
Body Protection: A laboratory coat must be worn to prevent skin contact.
In the event of accidental exposure, adhere to the following first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes and seek immediate medical attention.[2][3][4]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, seek medical attention.[3][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol outlines a standard procedure for the use and subsequent disposal of this compound in a laboratory setting.
1. Preparation and Handling:
- Don all required PPE before entering the designated handling area.
- Conduct all manipulations of this compound within a certified chemical fume hood.
- Use plastic-backed absorbent pads on the work surface to contain any potential spills.
- Use only compatible and clearly labeled glassware.
2. Spill Management:
- In the event of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).
- Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[3]
- Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
- Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
3. Disposal of Unused or Waste Material:
- Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, leak-proof, and clearly labeled hazardous waste container.
- Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal treatment.[2]
- Labeling: Label the container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's EHS department.
- Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][3]
- Professional Disposal: Contact your institution's EHS office or a certified hazardous waste disposal company to arrange for the pickup and disposal of the waste.[2][3][4][6] Provide them with all necessary information regarding the waste composition and any known hazards.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 3-Bromo-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Bromo-2-phenylpyridine (CAS No. 91182-50-2). Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Key hazards include:
-
Harmful if swallowed [1]
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles or Safety Glasses with Side Shields | Must conform to EN166 (EU) or NIOSH (US) standards to protect against splashes. |
| Face Shield | Required when there is a significant risk of splashing, to be used in conjunction with safety goggles.[3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. |
| Body Protection | Flame-Resistant Laboratory Coat | Must be fully buttoned with tight-fitting cuffs to protect skin and clothing. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure. All operations should be conducted in a designated area, preferably within a certified chemical fume hood.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE and handling equipment (e.g., spatulas, weighing paper) before starting.
-
-
Weighing and Transfer:
-
Dissolving and Reaction Setup:
-
When dissolving, slowly add the this compound to the solvent to prevent splashing.
-
Maintain good laboratory hygiene; do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2]
-
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for aryl bromides like this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the base (2.0 equivalents), and the palladium catalyst (e.g., 0.05 equivalents).[4]
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[4]
-
Heat the reaction mixture to the target temperature (e.g., 90 °C) and stir for the designated time (e.g., 12-24 hours).[4]
-
Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Proceed with the appropriate workup and purification steps (e.g., extraction and column chromatography).[4]
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Emergency Procedures
Immediate and appropriate action is required in the event of an emergency.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, evacuate the area and follow institutional emergency procedures. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated weighing paper, gloves) and liquid waste (e.g., reaction residues, rinsate) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Waste Segregation:
-
Segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal treatment.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and associated hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
-
Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Caption: Waste disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
